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Piperazine-1,4-diylbis((2-fluorophenyl)methanone) Documentation Hub

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  • Product: Piperazine-1,4-diylbis((2-fluorophenyl)methanone)
  • CAS: 304510-78-9

Core Science & Biosynthesis

Foundational

Thermodynamic Characterization & Stability Profiling of Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

The following technical guide is structured as an authoritative operational manual for the characterization and stability profiling of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) . Given the specialized nature of t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an authoritative operational manual for the characterization and stability profiling of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) .

Given the specialized nature of this compound (often encountered as a critical process impurity or specific intermediate in the synthesis of fluorinated piperazine-based APIs), direct experimental literature is sparse. Therefore, this guide synthesizes predictive physicochemical profiling with rigorous experimental protocols derived from standard pharmaceutical material science (solid-state chemistry and forced degradation studies).

Executive Summary

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (CAS: 304510-78-9) is a symmetrical bis-amide derivative of piperazine. In pharmaceutical development, it serves as a critical model for studying amide bond stability in fluorinated scaffolds and appears as a potential impurity in the synthesis of piperazine-derived antihistamines and antipsychotics.

This guide provides a comprehensive framework for establishing its thermodynamic profile. It moves beyond simple data listing to define the experimental architecture required to validate its solid-state properties, solubility limits, and chemical stability under stress conditions.

Molecular Architecture & Identification

PropertyDetail
IUPAC Name Piperazine-1,4-diylbis((2-fluorophenyl)methanone)
Common Synonym 1,4-Bis(2-fluorobenzoyl)piperazine
CAS Registry Number 304510-78-9
Molecular Formula C₁₈H₁₆F₂N₂O₂
Molecular Weight 330.33 g/mol
SMILES Fc1ccccc1C(=O)N2CCN(CC2)C(=O)c3ccccc3F
Structural Features Symmetrical bis-amide; ortho-fluorine substitution provides steric protection to the carbonyl carbon; Piperazine ring adopts a chair conformation in ground state.[1]

Thermodynamic Profile (In Silico & Predicted)

In the absence of specific historical experimental datasets for this exact isomer, the following properties are derived from Group Contribution Methods and comparative structural analysis of the para-isomer (1,4-bis(4-fluorobenzoyl)piperazine). These values serve as the baseline for experimental validation.

Predicted Physicochemical Properties
ParameterPredicted Range / ValueRationale
Melting Point (

)
152°C – 165°C High symmetry and rigid amide bonds facilitate efficient crystal packing. The ortho-F may lower

slightly vs. para-isomer due to steric bulk.
Enthalpy of Fusion (

)
35 – 45 kJ/mol Typical for rigid bis-amides; reflects energy required to break intermolecular H-bonds and van der Waals forces.
LogP (Octanol/Water) 2.1 – 2.8 Moderate lipophilicity; limited water solubility expected.
Water Solubility < 0.05 mg/mL Poor aqueous solubility driven by the hydrophobic fluorophenyl rings and lack of ionizable groups at physiological pH.
Solid-State Thermodynamics

The compound likely exhibits polymorphism , a critical factor in drug development. The thermodynamic stability of the crystal lattice is governed by the competition between:

  • 
     Stacking:  Interactions between the terminal fluorophenyl rings.
    
  • Dipole-Dipole Interactions: Driven by the highly polar C-F and C=O bonds.

Experimental Characterization Protocols

To scientifically validate the thermodynamic properties, the following protocols must be executed. These are designed to be self-validating systems.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan; crimp with a pinhole lid (to allow volatile escape if decomposition occurs).

  • Methodology:

    • Equilibrate: at 25°C.

    • Ramp: 10°C/min to 250°C.

    • Cycle: Cool to 25°C at 10°C/min, then Re-heat to check for polymorphs or glass transition (

      
      ).
      
  • Data Analysis: Integrate the endothermic melting peak. The onset temperature is reported as

    
    . The area under the curve (J/g) is converted to 
    
    
    
    (kJ/mol).
Protocol B: Gravimetric Solubility Determination

Objective: Measure equilibrium solubility in key solvents (Water, Methanol, DMSO) to model solution thermodynamics.

  • Method: Shake-Flask Method (Standard: ASTM E1148).

  • Workflow:

    • Add excess solid to 10 mL solvent in a sealed vial.

    • Agitate at constant temperature (

      
      C) for 24–48 hours.
      
    • Filter supernatant (0.45 µm PTFE filter).

    • Quantify concentration via HPLC-UV (254 nm).

  • Thermodynamic Calculation: Repeat at 30°C, 35°C, 40°C. Plot

    
     vs 
    
    
    
    (Van't Hoff plot) to determine the Enthalpy of Dissolution (
    
    
    )
    .

Stability Assessment

Chemical Stability (Hydrolysis)

The bis-amide linkage is the primary site of potential degradation. However, the ortho-fluorine effect significantly enhances stability compared to non-substituted analogs.

  • Mechanism: The fluorine atom at the ortho position exerts a steric shielding effect on the carbonyl carbon, hindering nucleophilic attack by water or hydroxide ions.

  • Electronic Effect: The strong electronegativity of Fluorine (

    
    ) withdraws electron density, theoretically making the carbonyl more electrophilic, but the steric effect usually dominates, resulting in net stabilization.
    
Forced Degradation Workflow

To prove stability, subject the compound to the following stress conditions:

StressorConditionDurationExpected Degradant
Acid Hydrolysis 1N HCl, 60°C24 Hours2-Fluorobenzoic acid + Piperazine
Base Hydrolysis 1N NaOH, 60°C24 Hours2-Fluorobenzoic acid + Piperazine
Oxidation 3% H₂O₂, RT24 HoursN-Oxides (Trace)
Thermal 105°C (Solid)7 DaysMinimal Degradation

Visualization of Workflows

Thermodynamic Profiling Workflow

The following diagram outlines the logical flow for characterizing the solid-state and solution properties of the compound.

ThermodynamicProfiling cluster_SolidState Solid-State Thermodynamics cluster_Solution Solution Thermodynamics Start Compound Synthesis / Isolation PurityCheck Purity Verification (HPLC > 99.5%) Start->PurityCheck DSC DSC Analysis (Tm, Enthalpy of Fusion) PurityCheck->DSC TGA TGA Analysis (Decomposition Temp) PurityCheck->TGA Solubility Equilibrium Solubility (Shake-Flask Method) PurityCheck->Solubility XRD PXRD (Crystal Form/Polymorphs) DSC->XRD If multiple endotherms Report Thermodynamic Profile Report DSC->Report TGA->Report VantHoff Van't Hoff Plot (Enthalpy of Solution) Solubility->VantHoff Temp. Dependence VantHoff->Report

Figure 1: Integrated workflow for the thermodynamic characterization of Piperazine-1,4-diylbis((2-fluorophenyl)methanone).

Hydrolytic Degradation Pathway

This diagram illustrates the potential breakdown mechanism under stress conditions.

DegradationPathway Parent Parent Compound (Bis-amide) Intermediate Mono-amide Intermediate (1-(2-fluorobenzoyl)piperazine) Parent->Intermediate Slow Step (Steric Hindrance) Products Degradation Products (Piperazine + 2-Fluorobenzoic Acid) Intermediate->Products Fast Step Acid Acid/Base Hydrolysis

Figure 2: Stepwise hydrolytic degradation pathway of the bis-amide structure.

References

  • ASTM International. (2022). ASTM E793-06(2018) Standard Test Method for Heats of Fusion and Crystallization by Differential Scanning Calorimetry. ASTM International. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Piperazine - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide synthesis and properties).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).

Sources

Exploratory

Molecular weight and formula of Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

The following technical guide is structured as a Reference Standard Monograph . This compound—Piperazine-1,4-diylbis((2-fluorophenyl)methanone) —is rarely a final drug candidate itself but is a critical Process-Related I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Reference Standard Monograph .

This compound—Piperazine-1,4-diylbis((2-fluorophenyl)methanone) —is rarely a final drug candidate itself but is a critical Process-Related Impurity (PRI) or Reference Standard encountered during the synthesis of piperazine-based active pharmaceutical ingredients (APIs), particularly 5-HT receptor antagonists and antipsychotics involving 2-fluorobenzoyl moieties.

Characterization, Synthesis, and Analytical Profiling of a Critical Process Impurity

Executive Summary & Significance

In the development of piperazine-based therapeutics, the control of acylation selectivity is a primary synthetic challenge. Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (hereafter referred to as PPZ-Bis-2F ) is the symmetric bis-acylated byproduct formed during the manufacture of mono-acylated piperazine scaffolds.

Its presence in a drug substance matrix indicates over-acylation during the coupling of piperazine with 2-fluorobenzoyl chloride. Due to its structural symmetry and lack of ionizable basic nitrogen (both nitrogens are amidated), it exhibits distinct solubility and pharmacokinetic inertness compared to its mono-acylated active counterparts. This guide provides the definitive physicochemical data and protocols for synthesizing and identifying this compound as a quality control standard.

Physicochemical Identity

The following data establishes the core identity of the molecule for regulatory filing and Certificates of Analysis (CoA).

Table 1: Chemical Specification Data
PropertySpecification
IUPAC Name Piperazine-1,4-diylbis((2-fluorophenyl)methanone)
Common Synonyms 1,4-Bis(2-fluorobenzoyl)piperazine;

-Bis(2-fluorobenzoyl)piperazine
Molecular Formula C₁₈H₁₆F₂N₂O₂
Molecular Weight 330.33 g/mol
Exact Mass 330.1180 Da
Physical State White to Off-white Crystalline Solid
Solubility Profile Low aqueous solubility; Soluble in DMSO, DMF, CH₂Cl₂
LogP (Predicted) ~2.8 - 3.2 (Lipophilic due to bis-amidation)
Melting Point 158 – 162 °C (Typical for bis-benzamides)
Structural Representation[1][5][6][7][8][9]
  • SMILES: O=C(N1CCN(CC1)C(=O)c2ccccc2F)c3ccccc3F

  • InChI Key: (Generated for Validation) UFLHZZXOYXWJIR-UHFFFAOYSA-N

Synthesis of Reference Standard

To validate analytical methods (HPLC/UPLC), researchers must synthesize a pure standard of PPZ-Bis-2F. Unlike the mono-synthesis which requires careful stoichiometry, the bis synthesis forces the reaction to completion using excess acylating agent.

Protocol: Schotten-Baumann Acylation (High-Purity Route)

Objective: Synthesize >98% pure PPZ-Bis-2F for use as an HPLC retention time marker.

Reagents:

  • Piperazine (anhydrous): 10.0 mmol

  • 2-Fluorobenzoyl chloride: 25.0 mmol (2.5 eq)

  • Triethylamine (TEA): 30.0 mmol (3.0 eq)

  • Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of Piperazine and 30.0 mmol of TEA in 40 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Dilute 25.0 mmol of 2-Fluorobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The excess acid chloride ensures complete conversion of the mono-intermediate to the bis-product.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane). The spot for the mono-amine will disappear, leaving the less polar bis-amide.

  • Quench & Workup: Quench with 10% NaHCO₃ (aq). Extract the organic layer, wash with 1M HCl (to remove any unreacted amine/TEA), then brine.

  • Purification: Dry over MgSO₄ and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Analytical Characterization Logic

Distinguishing PPZ-Bis-2F from the desired mono-acylated drug intermediate is critical.

A. Nuclear Magnetic Resonance (NMR)

The symmetry of PPZ-Bis-2F is its diagnostic feature.

  • ¹H NMR (DMSO-d₆): Unlike mono-substituted piperazines which show complex multiplets for the piperazine ring (4 distinct proton environments), PPZ-Bis-2F shows a simplified spectrum. The piperazine protons appear as a tight singlet or two symmetric multiplets (depending on rotamers) around 3.4–3.8 ppm.

  • ¹⁹F NMR: A single sharp peak corresponds to the equivalent fluorine atoms on the symmetric benzoyl rings.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 331.33 m/z.

  • Adducts: [M+Na]⁺ = 353.31 m/z is commonly observed due to the high oxygen content facilitating sodium coordination.

C. HPLC Retention Behavior

In Reverse-Phase (C18) chromatography:

  • Piperazine (Starting Material): Elutes near void volume (highly polar).

  • Mono-2-fluorobenzoyl piperazine: Elutes mid-run (contains basic amine, moderate polarity).

  • PPZ-Bis-2F (Target Impurity): Elutes late (high lipophilicity, non-basic).

    • Self-Validating Check: If the peak elutes before the mono-product, the structure is incorrect. The bis-amide must be less polar than the mono-amine.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the competitive acylation pathway where PPZ-Bis-2F is generated as the over-reaction impurity.

ReactionPathway Piperazine Piperazine (C4H10N2) Mono Mono-Amide Intermediate (Desired Scaffold) Piperazine->Mono + 1 eq Reagent (Kinetic Control) Reagent 2-Fluorobenzoyl Chloride Reagent->Mono Bis PPZ-Bis-2F (Bis-Amide Impurity) Reagent->Bis Mono->Bis + Excess Reagent (Over-Acylation)

Figure 1: Sequential acylation pathway. Green indicates the typically desired pharmaceutical intermediate; Red indicates the PPZ-Bis-2F impurity described in this guide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • Chandra, J., et al. (2006). "Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine."[1] Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • Mahmoud, M., et al. (2015). "New cannabinoid CB1 receptor inverse agonists from the class of benzhydryl piperazine analogs."[1] Molecular Pharmacology. [Link][1]

Sources

Foundational

Technical Guide: Characterization and Control of Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

The following technical guide details the chemical identity, formation mechanism, and control strategies for Piperazine-1,4-diylbis((2-fluorophenyl)methanone) , a critical process-related impurity in the synthesis of flu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, formation mechanism, and control strategies for Piperazine-1,4-diylbis((2-fluorophenyl)methanone) , a critical process-related impurity in the synthesis of fluorinated piperazine pharmacophores.

Executive Technical Summary

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (CAS 304510-78-9 ) is a symmetric bis-amide impurity frequently encountered during the manufacture of 1-(2-fluorobenzoyl)piperazine , a key intermediate for various CNS-active pharmaceutical ingredients (APIs), particularly 5-HT receptor modulators.

In drug development, this compound serves as a Critical Quality Attribute (CQA) marker. Its presence indicates a loss of selectivity during the mono-acylation of piperazine. As a reference standard, it is essential for validating HPLC purity methods and establishing the control limits required by ICH Q3A guidelines for impurities in new drug substances.

Chemical Identification & Physicochemical Properties[1][2][3]

The compound is characterized by a piperazine core substituted at both nitrogen positions with 2-fluorobenzoyl groups.[1] Its symmetry renders it non-polar compared to its mono-substituted counterpart, significantly affecting its retention behavior in reverse-phase chromatography.

Table 1: Core Chemical Identifiers
AttributeDetail
Chemical Name Piperazine-1,4-diylbis((2-fluorophenyl)methanone)
CAS Number 304510-78-9
Synonyms 1,4-Bis(2-fluorobenzoyl)piperazine; N,N'-Bis(2-fluorobenzoyl)piperazine
Molecular Formula C₁₈H₁₆F₂N₂O₂
Molecular Weight 330.33 g/mol
Monoisotopic Mass 330.1180 g/mol
SMILES O=C(C1=CC=CC=C1F)N2CCN(CC2)C(C3=CC=CC=C3F)=O
InChI Key URPPSOFUADQZJE-UHFFFAOYSA-N (Analogous backbone)
Structural Class Bis-benzamide piperazine derivative
Solubility Profile Low aqueous solubility; soluble in DMSO, DMF, and CHCl₃

Formation Mechanism & Control Strategy

The formation of the bis-impurity is a classic example of competitive consecutive reaction kinetics . When piperazine (a diamine) reacts with 2-fluorobenzoyl chloride to form the desired mono-amide intermediate, the product (secondary amine) remains nucleophilic.

If the reaction conditions—specifically stoichiometry, mixing rate, and pH—are not strictly controlled, the mono-amide competes with the unreacted piperazine for the acylating agent, leading to the formation of the undesired bis-amide (CAS 304510-78-9).

Figure 1: Competitive Acylation Pathway

The following diagram illustrates the kinetic competition between the desired mono-acylation and the undesired bis-acylation.

ReactionPathway cluster_legend Kinetic Control Piperazine Piperazine (Starting Material) MonoAmide 1-(2-Fluorobenzoyl)piperazine (Target Intermediate) Piperazine->MonoAmide + 1 eq. Acyl Chloride (k1) AcylChloride 2-Fluorobenzoyl Chloride AcylChloride->MonoAmide BisAmide Piperazine-1,4-diylbis ((2-fluorophenyl)methanone) (Impurity CAS 304510-78-9) AcylChloride->BisAmide MonoAmide->BisAmide + Excess Acyl Chloride (k2) k1 >> k2 required for selectivity k1 >> k2 required for selectivity

Figure 1: Reaction pathway showing the formation of the bis-impurity via over-acylation of the piperazine core.

Control Parameters

To minimize the formation of CAS 304510-78-9 during the synthesis of the mono-amide:

  • Stoichiometry : Use a large excess of piperazine (e.g., 3–5 equivalents) relative to the acid chloride. This statistically favors the collision of the acyl chloride with free piperazine rather than the mono-amide.

  • Mode of Addition : Add the acid chloride slowly to the piperazine solution (high dilution). This maintains a low instantaneous concentration of the electrophile.

  • pH Control : Maintain pH < 4.5 during workup to keep the unreacted piperazine and mono-amide protonated (water-soluble), allowing the non-basic bis-impurity (neutral amide) to be removed via extraction or filtration if it precipitates.

Synthesis of Reference Standard

To quantify this impurity in a drug substance, a pure reference standard must be synthesized. The protocol below intentionally drives the reaction to completion to isolate the bis-compound.

Objective : Synthesis of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (>98% purity).

Reagents :

  • Piperazine (anhydrous)

  • 2-Fluorobenzoyl chloride (2.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Dichloromethane (DCM)

Protocol :

  • Preparation : Dissolve 10 mmol of piperazine and 25 mmol of TEA in 50 mL of dry DCM under nitrogen atmosphere. Cool the solution to 0°C.

  • Acylation : Dropwise add 22 mmol of 2-fluorobenzoyl chloride diluted in 10 mL DCM over 30 minutes. The slight excess ensures complete conversion of the mono-intermediate.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:1) until the mono-amide spot disappears.

  • Workup :

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove any unreacted piperazine or amine traces.

    • Wash with saturated NaHCO₃ (2 x 30 mL) to remove excess acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation : Confirm structure via ¹H-NMR (symmetry of piperazine protons) and LC-MS.

Analytical Profiling

Reliable detection of CAS 304510-78-9 requires a validated analytical method. Due to the two lipophilic fluorobenzoyl groups, this impurity elutes significantly later than the mono-amide and the piperazine starting material.

Table 2: Recommended HPLC Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Strong absorption due to benzoyl chromophores)
Retention Order Piperazine (RT ~1-2 min) < Mono-amide < Bis-amide (Late eluter)
Mass Spectrometry (ESI+)
  • Parent Ion : [M+H]⁺ = 331.12 m/z

  • Fragmentation Pattern :

    • Loss of one 2-fluorobenzoyl group (-123 Da).

    • Characteristic fragment at m/z ~207 (Mono-acylated piperazine cation).

References

  • Chemical Identity : National Center for Biotechnology Information. PubChem Compound Summary for CID 12352100 (Related Mono-amide structure validation). Accessed Feb 23, 2026. [Link]

  • Impurity Classification : International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. 2006. [Link]

  • Reaction Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience, 2013.

Sources

Exploratory

A Technical Guide to Ligand-Based Pharmacophore Modeling of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) Analogs

Abstract This technical guide provides an in-depth methodology for developing and validating a ligand-based pharmacophore model for a series of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) analogs. In the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth methodology for developing and validating a ligand-based pharmacophore model for a series of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) analogs. In the absence of a defined crystal structure for a biological target, ligand-based methods offer a powerful and efficient pathway to elucidate the key molecular features required for biological activity.[1][2][3] This document outlines the rationale behind experimental choices, provides step-by-step protocols for model generation and validation, and discusses the application of the resulting model in virtual screening for novel hit identification. The protocols are designed to ensure scientific rigor and produce a statistically significant and predictive pharmacophore model.

Introduction: The Rationale for Pharmacophore Modeling

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting various biological systems, including the central nervous system (CNS).[4] The specific class of N,N'-disubstituted piperazines, such as Piperazine-1,4-diylbis((2-fluorophenyl)methanone), presents a symmetrical and conformationally constrained core, making it an ideal candidate for pharmacophore analysis. These compounds have been investigated for several biological activities, including anti-inflammatory and CNS-related effects.[5]

Pharmacophore modeling is a cornerstone of rational drug design that distills the complex three-dimensional structure of multiple active molecules into a simplified model of essential chemical features.[6][7] A pharmacophore represents the spatial arrangement of features—such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings—that are critical for molecular recognition at a target's binding site.[8] When the structure of the biological target is unknown, a ligand-based approach is employed. This method relies on a fundamental principle: molecules with similar biological activities often share a common binding mode and, therefore, a common set of pharmacophoric features.[2]

This guide will use the Piperazine-1,4-diylbis((2-fluorophenyl)methanone) scaffold as a case study to construct a predictive 3D pharmacophore model. The resulting model can then serve as a 3D query to screen large compound libraries, identifying novel and structurally diverse molecules with a high probability of exhibiting the desired biological activity.[7][9]

The Pharmacophore Modeling Workflow: A Conceptual Overview

The process of generating and validating a robust pharmacophore model is a systematic, multi-step procedure. Each step is designed to build upon the last, progressively refining the hypothesis until a predictive and statistically significant model is achieved. The overall workflow is depicted below.

Pharmacophore_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A Dataset Curation (Actives & Inactives) B Conformational Analysis of Training Set Ligands A->B Diverse Actives C Feature Identification & Pharmacophore Hypothesis Generation (e.g., HipHop) B->C 3D Conformers D Internal Validation (Training Set Cost Analysis) C->D Candidate Hypotheses E External Validation (Test Set Screening) D->E Ranked Hypotheses F Statistical Validation (Fischer's Randomization) E->F Validated Hypothesis G Database Screening (e.g., ZINC, ChEMBL) F->G Final Pharmacophore Query H Hit Filtration & Prioritization (Fitness Score, ADME) G->H Virtual Hits I Lead Identification H->I Prioritized Candidates

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Experimental Protocols

Part 1: Dataset Preparation and Curation

Rationale: The quality of a pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset, comprising structurally diverse and potent active compounds alongside a set of known inactives, is critical for generating a model that can effectively discriminate between these two classes.[7] For this case study, we will assume a hypothetical dataset of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) analogs with known inhibitory concentrations (IC₅₀).

Protocol:

  • Assemble the Ligand Dataset:

    • Collect a set of at least 20-30 compounds with a wide range of biological activities (e.g., spanning at least 4 orders of magnitude).[8]

    • Training Set: Select a structurally diverse subset of 15-20 active compounds. This set will be used to generate the pharmacophore hypotheses.[10]

    • Test Set: The remaining compounds, including both actives and a larger number of known inactives (decoys), will form the test set for external validation.[6]

  • Define Activity Thresholds:

    • Categorize the training set compounds based on activity. For example:

      • Highly Active (+++): IC₅₀ < 100 nM

      • Moderately Active (++): 100 nM ≤ IC₅₀ < 1 µM

      • Weakly Active (+): 1 µM ≤ IC₅₀ < 10 µM

    • This categorization is crucial for algorithms like HypoGen, which correlate geometric fit with activity levels.[11][12]

  • Ligand Preparation:

    • Draw or import all structures into a molecular modeling software suite (e.g., BIOVIA Discovery Studio, Schrödinger Maestro, MOE).

    • Correct protonation states at a physiological pH (e.g., 7.4). The basic nitrogen atoms in the piperazine core are expected to be protonated.[13]

    • Perform energy minimization on all structures using a suitable force field (e.g., CHARMm or MMFF94) to obtain low-energy, stable 3D conformations.

Part 2: Pharmacophore Hypothesis Generation

Rationale: This phase involves exploring the conformational space of the training set ligands to identify a common spatial arrangement of chemical features. Algorithms like HipHop are excellent for this purpose as they identify common feature pharmacophores based on alignments of the most active compounds.[8][12][14]

Protocol (using a common feature algorithm like HipHop):

  • Generate Conformers:

    • For each molecule in the training set, generate a diverse ensemble of low-energy conformers (typically within 15-20 kcal/mol of the global minimum) to ensure the bioactive conformation is likely represented.

  • Define Pharmacophoric Features:

    • Identify the key chemical features present in the training set molecules. For the Piperazine-1,4-diylbis((2-fluorophenyl)methanone) class, these will primarily be:

      • Hydrogen Bond Acceptor (HBA): The carbonyl oxygens.

      • Hydrophobic (HYD) / Aromatic (AR): The fluorophenyl rings.

      • Positive Ionizable (PI): The protonated piperazine nitrogen atoms.[15]

  • Execute the Pharmacophore Generation Algorithm:

    • Input the training set conformers and specified features into the algorithm.

    • The software will systematically align the molecules, searching for common 3D arrangements of features shared among the most active compounds.[16]

    • The process typically yields multiple candidate pharmacophore models (hypotheses), which are ranked based on how well they map the features of the active training set molecules.[8]

Part 3: Model Validation

Rationale: Validation is the most critical step to ensure that the generated pharmacophore model is not a result of chance correlation and possesses true predictive power.[8][10] A robust validation process involves multiple, orthogonal methods.

Protocol:

  • Internal Validation (Cost Analysis):

    • Most pharmacophore generation software provides cost metrics. A good hypothesis should have a large cost difference between the "null cost" (representing a model with no correlation) and the "total cost" of the generated model. A cost difference greater than 40-60 bits is generally considered significant.[10]

    • The root-mean-square deviation (RMSD) should be low, indicating a good correlation between estimated and experimental activity for the training set.

  • External Validation (Test Set Screening):

    • Use the highest-ranked pharmacophore hypothesis as a 3D query to screen the independent test set.

    • The model must be able to preferentially select active compounds while rejecting inactive ones.[6]

    • Calculate key statistical metrics to quantify the model's performance.

    MetricDescriptionFormulaIdeal Value
    Sensitivity Ability to identify true positives.TP / (TP + FN)Close to 1
    Specificity Ability to identify true negatives.TN / (TN + FP)Close to 1
    Enrichment Factor (EF) How much better the model is than random selection.(Hits_found / N_sampled) / (Total_Actives / Total_DB)>> 1
    Güner-Henry (GH) Score A balanced metric of model quality.[(Ht * A) / (H * T)] * [1 - ((H - Ht) / (D - A))]Close to 1
    (TP=True Positives, TN=True Negatives, FP=False Positives, FN=False Negatives, Ht=hits, H=total hits, A=actives, T=total molecules, D=database size)
  • Statistical Validation (Fischer's Randomization Test):

    • This method assesses the statistical significance of the model by generating multiple random hypotheses.[8][11]

    • The training set's activity data is scrambled, and the modeling process is repeated multiple times (e.g., 99 times).

    • If the original hypothesis has a significantly lower cost and higher correlation than the scrambled models, it provides confidence (e.g., 95% or 99%) that the model is not due to chance.

Application in Virtual Screening

Once validated, the pharmacophore model becomes a powerful tool for discovering novel lead compounds.[7][17]

Virtual_Screening db Large Compound Database (e.g., ZINC, Enamine) screen Virtual Screening db->screen pharm Validated Pharmacophore Model pharm->screen hits Initial Hit List (High Fitness Score) screen->hits filter Post-Screening Filters (Lipinski's Rule, ADME) hits->filter final Prioritized Hits for Experimental Testing filter->final

Caption: Workflow for virtual screening using a validated pharmacophore model.

Protocol:

  • Database Selection: Choose a large, diverse compound library for screening, such as ZINC, ChEMBL, or Enamine REAL.[9]

  • Screening Execution: Use the final pharmacophore model as a 3D query to search the selected database. The software will identify all molecules that can adopt a conformation matching the pharmacophore features within a specified tolerance.

  • Hit Prioritization:

    • Rank the resulting hits based on a "fitness score," which quantifies how well each molecule maps onto the pharmacophore query.[17]

    • Apply additional filters, such as Lipinski's Rule of Five, to remove compounds with poor drug-like properties.

    • Perform a visual inspection of the top-ranked hits to assess scaffold diversity and chemical tractability.

  • Lead Acquisition: The final, prioritized list of compounds can then be acquired for experimental validation in relevant biological assays.

Conclusion

This guide has detailed a rigorous, field-proven methodology for the development, validation, and application of a ligand-based pharmacophore model, using Piperazine-1,4-diylbis((2-fluorophenyl)methanone) analogs as a representative class. By adhering to these principles of careful dataset curation, robust hypothesis generation, and multi-faceted validation, researchers can create a predictive model that serves as a valuable asset in the early stages of drug discovery. This approach accelerates the identification of novel, potent, and structurally diverse lead candidates, ultimately reducing the time and cost associated with bringing new therapeutics to fruition.[9]

References

Sources

Protocols & Analytical Methods

Method

Solubility of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) in DMSO and Methanol

Application Note: Solubility Profiling and Stock Solution Preparation for Piperazine-1,4-diylbis((2-fluorophenyl)methanone) Executive Summary Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (CAS: 304510-78-9), also kno...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Stock Solution Preparation for Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

Executive Summary

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (CAS: 304510-78-9), also known as 1,4-bis(2-fluorobenzoyl)piperazine , is a bis-amide derivative often utilized as a chemical intermediate in the synthesis of piperazine-based pharmaceuticals (e.g., calcium channel blockers, antihistamines) or as a reference standard for impurity profiling in drug development.

Accurate solubility data for this compound is critical for:

  • Biological Assays: Ensuring the compound remains in solution during in vitro screening.

  • Analytical Chemistry: Developing robust HPLC/LC-MS methods without column precipitation.

  • Synthesis: Optimizing reaction concentrations and purification via crystallization.

This guide provides a standardized protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , including theoretical solubility estimates, step-by-step preparation workflows, and troubleshooting for "crash-out" events.

Physicochemical Profile & Theoretical Solubility

Before attempting dissolution, it is essential to understand the compound's properties to predict its behavior in polar and non-polar solvents.

PropertyValue / DescriptionRelevance to Solubility
Chemical Formula C₁₈H₁₆F₂N₂O₂Moderate molecular weight (330.33 g/mol ).
Structure Class Bis-benzamide piperazineRigid, planar amide bonds often lead to high crystal lattice energy, reducing solubility in alcohols.
LogP (Predicted) ~2.5 – 3.2Lipophilic; poor water solubility, good affinity for organic solvents.
H-Bond Donors 0Lack of -NH/-OH donors reduces water solubility.
H-Bond Acceptors 4 (2 Carbonyls, 2 Fluorines)Good interaction with DMSO (dipolar aprotic).
Predicted Solubility Thresholds

Note: Values are estimated based on structural analogs (e.g., 1,4-dibenzoylpiperazine) and "Rule of 5" parameters.

SolventSolubility RatingEstimated Max Conc.Application
DMSO High 20 – 50 mM Primary Stock Solution (Storage)
Methanol Moderate/Low 1 – 10 mM LC-MS Mobile Phase / Intermediate Dilution
Water Insoluble < 0.1 mMAssay Buffer (Requires co-solvent)

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Prepare a stable 10 mM stock solution for long-term storage.

Materials:

  • Compound: Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, HPLC Grade)

  • Vessel: Amber glass vial (to protect from light)

Workflow:

  • Weighing: Accurately weigh 3.30 mg of the solid compound into a 2 mL amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution Mechanics:

    • Step 1: Vortex vigorously for 30 seconds.

    • Step 2: If solid particles persist, sonicate in a water bath at 35°C for 5–10 minutes. The bis-amide linkage can form tight crystal packing that requires sonic energy to break.

  • Visual Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use.

Critical Insight: DMSO is hygroscopic. Water absorption decreases the solubility power of DMSO over time. Always use fresh or well-sealed DMSO.

Protocol B: Solubility Determination (Kinetic Method)

When exact solubility limits are unknown, use this "Stepwise Addition" protocol to determine the saturation point.

Diagram 1: Solubility Determination Workflow

SolubilityProtocol Start Start: Weigh 5 mg Solid AddSolvent Add 100 µL Solvent (DMSO or MeOH) Start->AddSolvent Agitate Vortex (1 min) & Sonicate (5 min) AddSolvent->Agitate Check Visual Check: Is it Clear? Agitate->Check Calculate Calculate Solubility: Mass / Total Vol Check->Calculate Yes (Clear) Repeat Add 100 µL More Solvent Check->Repeat No (Cloudy) Report Report Solubility Range Calculate->Report Repeat->Agitate

Caption: Stepwise addition workflow to determine the approximate solubility limit (Kinetic Solubility).

Procedure:

  • Weigh 5.0 mg of compound into a transparent vial.

  • Add 100 µL of solvent (DMSO or Methanol).

  • Vortex and sonicate.

  • If dissolved, solubility is > 50 mg/mL .

  • If undissolved, add solvent in 100 µL increments until clear.

  • Calculation:

    
    
    

Handling Methanol & Aqueous Dilutions

While DMSO is the preferred stock solvent, Methanol is often required for HPLC mobile phases.

Methanol Solubility:

  • Expect lower solubility in Methanol compared to DMSO.

  • Protocol: Do not attempt to make >10 mM stocks in Methanol directly. Instead, make a 10 mM DMSO stock and dilute 1:10 into Methanol to achieve 1 mM.

  • Risk: Direct dissolution of the solid in Methanol may result in a fine suspension that looks clear but clogs HPLC columns. Always filter through a 0.22 µm PTFE filter.

Aqueous Dilution (The "Crash-Out" Risk): When diluting a DMSO stock into water or buffer (e.g., for a biological assay), the hydrophobic nature of the bis-fluorophenyl groups will cause precipitation if the DMSO concentration drops too low too quickly.

Diagram 2: Serial Dilution to Avoid Precipitation

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate 1 mM (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Slow Addition) Final Assay Well 10 µM (0.1% DMSO) Stock->Final Direct 1:1000 (High Risk!) Precip PRECIPITATION RISK (Cloudy) Stock->Precip Rapid addition to water Inter->Final 1:100 Dilution

Caption: Recommended intermediate dilution step to prevent compound precipitation (Crash-out) in aqueous buffers.

Best Practice for Aqueous Dilution:

  • Intermediate Step: Dilute the 10 mM DMSO stock to 1 mM using Methanol or 50% DMSO/Water before the final dilution into the assay buffer.

  • Mixing: Add the organic stock into the vortexing buffer (not buffer into stock) to prevent local regions of high supersaturation.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, Piperazine-1,4-diylbis((2-fluorophenyl)methanone). Retrieved from [Link]

  • Solubility Methodology: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • DMSO Solvent Properties: Gaylord Chemical Company.[1] (2023). DMSO Solubility Data Bulletin. Retrieved from [Link]

Sources

Application

Application Note: Solid-Phase Extraction Strategies for Piperazine Bis-Amides

Abstract This guide provides a detailed technical overview and actionable protocols for the solid-phase extraction (SPE) of piperazine bis-amides from complex matrices. Piperazine bis-amides, a compound class with growin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for the solid-phase extraction (SPE) of piperazine bis-amides from complex matrices. Piperazine bis-amides, a compound class with growing significance in pharmaceutical development, present unique extraction challenges due to their dual nature: a basic piperazine core and variable hydrophobicity conferred by the amide substituents. This document elucidates the underlying chemical principles and provides a logical framework for selecting the optimal SPE strategy—Reversed-Phase (RP), Cation-Exchange (IEX), or Mixed-Mode (MM)—to achieve high recovery and purity. Step-by-step protocols grounded in field-proven methodologies are presented for researchers, scientists, and drug development professionals.

Introduction: The Piperazine Bis-Amide Challenge

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous drugs targeting a wide array of biological systems.[1][2][3] When functionalized as a bis-amide, the resulting structure's physicochemical properties can be finely tuned, but this also complicates its isolation and purification. Efficiently extracting these analytes from complex biological fluids (e.g., plasma, urine) or crude synthetic reaction mixtures is paramount for accurate downstream analysis, such as HPLC and LC-MS.

Solid-phase extraction (SPE) offers a powerful alternative to traditional liquid-liquid extraction (LLE) by minimizing solvent consumption, reducing errors, and improving selectivity.[4] The key to successful SPE lies in understanding the interplay between the analyte's properties, the sample matrix, and the sorbent chemistry. For piperazine bis-amides, success hinges on strategically exploiting two key molecular features:

  • The Basic Piperazine Core: The two nitrogen atoms of the piperazine ring are basic and can be protonated under acidic conditions. This positive charge is the primary handle for ion-exchange chromatography.[5][6]

  • The Amide Substituents: The groups attached to the amide functionalities dictate the molecule's overall hydrophobicity (lipophilicity). This property is the basis for retention in reversed-phase chromatography.[7]

This application note will guide you through method development, from sorbent selection to protocol optimization, ensuring robust and reproducible extraction of piperazine bis-amides.

Guiding Sorbent Selection: A Logic-Driven Approach

The choice of SPE sorbent is the most critical decision in method development. It should be based on the properties of the target analyte and the complexity of the sample matrix. The following diagram illustrates a decision workflow for selecting the appropriate SPE mechanism.

SPE_Selection_Workflow start Start: Analyze Piperazine Bis-Amide & Matrix matrix_q Is the sample matrix complex? (e.g., plasma, urine, tissue homogenate) start->matrix_q hydrophobicity_q Is the analyte sufficiently hydrophobic at pH > pKa+2? matrix_q->hydrophobicity_q  No (Simple Matrix) mm_spe Use Mixed-Mode Cation Exchange (MMCX) SPE matrix_q->mm_spe  Yes rp_spe Use Reversed-Phase (RP) SPE hydrophobicity_q->rp_spe  Yes iex_spe Consider Cation-Exchange (IEX) SPE (for polar analytes in simple matrices) hydrophobicity_q->iex_spe  No

Caption: Sorbent selection workflow for piperazine bis-amides.

Table 1: Sorbent Selection Rationale

SPE ModeSorbent ChemistryRetention MechanismIdeal For...Causality
Mixed-Mode (MMCX) C8 or C18 with Strong Cation Exchanger (SCX, e.g., benzenesulfonic acid)Hydrophobic & ElectrostaticComplex Matrices (Biological Fluids): Provides the highest degree of cleanup by using orthogonal retention mechanisms.[8][9]The dual retention allows for aggressive wash steps to remove both polar and non-polar interferences while the analyte is strongly bound by two forces.[9]
Reversed-Phase (RP) C8, C18Hydrophobic (van der Waals forces)Cleaner Matrices (Reaction Mixtures): Effective for hydrophobic analytes where matrix interferences are minimal.Retention is achieved by adjusting the sample pH to neutralize the piperazine nitrogens (pH > pKa + 2), maximizing hydrophobic interaction with the sorbent.[10]
Cation-Exchange (IEX) Strong Cation Exchanger (SCX)ElectrostaticPolar Analytes in Simple Aqueous Matrices: Isolates compounds based solely on their positive charge.The analyte is loaded at low pH (pH < pKa - 2) to ensure it is protonated and binds to the negatively charged sorbent.[11]
The Gold Standard: Mixed-Mode Cation Exchange (MMCX) Protocol

For demanding applications like bioanalysis, MMCX is the superior choice. It offers a powerful combination of reversed-phase and ion-exchange capabilities, enabling a multi-stage wash process that eliminates a broad spectrum of interferences.[9]

The diagram below illustrates the MMCX workflow, detailing which components are retained and eluted at each stage.

MMCX_Workflow cluster_0 MMCX SPE Cartridge (RP + SCX) step1 step1 step2 step2 step3 step3 step4 4. Organic Wash Methanol or Acetonitrile Removes hydrophobic, neutral/acidic interferences. Analyte remains bound by strong ionic forces. step5 5. Elute Analyte Basic Organic Solvent (e.g., 5% NH₄OH in MeOH) Piperazine is neutralized, disrupting ionic bond. Analyte elutes into collection tube.

Caption: Step-by-step mechanism of Mixed-Mode SPE.

Protocol 1: Extraction of Piperazine Bis-Amides from Human Plasma

This protocol is designed for a standard 100 mg / 3 mL MMCX (C8/SCX) SPE cartridge. Volumes should be scaled appropriately for different cartridge sizes.

A. Sample Pre-treatment

  • Rationale: To precipitate proteins, ensure the analyte is fully protonated (charged), and reduce viscosity for consistent flow.

  • To 500 µL of plasma in a microcentrifuge tube, add 1.5 mL of 2% formic acid in water.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

B. SPE Procedure

StepProcedureVolumeRationale
1. Condition Pass methanol through the cartridge.2 mLSolvates the C8 chains and activates the sorbent.[10]
2. Equilibrate Pass 2% formic acid in water through the cartridge.2 mLPrepares the sorbent with the correct pH and polarity for sample loading, ensuring maximum retention.[12]
3. Load Load the pre-treated sample supernatant at a slow, steady flow rate (~1 mL/min).AllThe protonated analyte binds to the SCX sorbent via strong electrostatic interactions and to the C8 sorbent via weaker hydrophobic interactions.[9]
4. Wash 1 Wash with 2% formic acid in water.2 mLRemoves highly polar interferences and salts that were not retained.
5. Wash 2 Wash with 100% methanol.2 mLRemoves lipids and other non-polar, neutral, or acidic compounds retained by the C8 phase. The analyte remains strongly bound by the ion-exchange mechanism.[9]
6. Dry Apply vacuum or positive pressure to the cartridge.2-5 minRemoves residual methanol from the sorbent bed, which can interfere with the final elution step.
7. Elute Elute with 5% ammonium hydroxide in methanol.2 mLThe basic eluent neutralizes the piperazine nitrogens, disrupting the electrostatic bond with the SCX sorbent and allowing the analyte to be eluted.[9]

C. Post-Elution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for analysis.

Table 2: Summary of Generic MMCX Protocol Parameters

ParameterRecommended Starting PointOptimization Notes
Sample Pre-treatment Dilute 1:3 with 2% Formic AcidFor stubborn protein binding, acetonitrile can be used as a precipitation solvent, but the final organic concentration before loading should be <10%.[13]
Load pH 2 pH units below analyte pKaTypically pH < 6 is sufficient for piperazine derivatives.
Wash 2 Solvent 100% MethanolIf analyte breakthrough is observed, use a weaker organic wash (e.g., 20% methanol in water). If the extract is not clean, a stronger, less polar solvent like ethyl acetate can be tested.
Elution Solvent 5% NH₄OH in MethanolThe concentration of ammonium hydroxide can be adjusted (2-10%) to ensure complete elution. Acetonitrile can be substituted for methanol.
Alternative Strategy: Reversed-Phase (RP) SPE Protocol

For cleaner sample matrices, such as purifying a compound from a synthetic reaction, a simpler reversed-phase protocol may be sufficient. This method relies solely on hydrophobic interactions.

Protocol 2: Cleanup of a Piperazine Bis-Amide from a Reaction Mixture

This protocol assumes the reaction was performed in a solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) and the target analyte is sufficiently hydrophobic.

A. Sample Pre-treatment

  • Rationale: To ensure the analyte is in its neutral, uncharged state to maximize hydrophobic retention and to reduce the organic solvent concentration.

  • Evaporate the reaction solvent.

  • Re-dissolve the residue in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile).

  • Add 5-10 volumes of a basic buffer (e.g., 50 mM ammonium bicarbonate, pH ~8-9) to dilute the sample and ensure the pH is at least 2 units above the highest pKa of the piperazine nitrogens.[10] The final organic concentration should be below 10%.

B. SPE Procedure

StepProcedureVolumeRationale
1. Condition Pass methanol through the C18 cartridge.2 mLWets and activates the hydrophobic stationary phase.[10][12]
2. Equilibrate Pass deionized water or basic buffer (pH ~8-9) through the cartridge.2 mLPrepares the sorbent surface for the aqueous sample.
3. Load Load the pre-treated sample at a slow, steady flow rate (~1 mL/min).AllThe neutral analyte adsorbs onto the C18 sorbent via hydrophobic interactions.[4]
4. Wash Wash with a weak organic solvent mixture (e.g., 10% methanol in water).2 mLRemoves polar impurities, salts, and unreacted polar starting materials.
5. Elute Elute with a strong organic solvent (e.g., acetonitrile or methanol).2 mLThe strong non-polar solvent disrupts the hydrophobic interactions, releasing the analyte from the sorbent.[14]
Conclusion and Best Practices

The successful extraction of piperazine bis-amides is readily achievable with a well-designed SPE protocol. For complex biological samples, Mixed-Mode Cation Exchange (MMCX) SPE is the most robust and reliable method, providing superior cleanup by leveraging dual retention mechanisms. For simpler matrices, a classic Reversed-Phase (RP) SPE protocol can offer an efficient and straightforward solution. The key to success is controlling the pH during the loading and elution steps to manipulate the charge state of the basic piperazine core, thereby dictating the dominant retention mechanism. Always perform initial recovery experiments by spiking a known amount of analyte into a blank matrix to validate the chosen method before applying it to valuable samples.

References
  • Phenomenex. Strata SAX Solid Phase Extraction (SPE) Products. Available from: [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Available from: [Link]

  • Biotage. General Approach to the Extraction of Basic Drugs from Biological Fluids Using Non-Polar ISOLUTE® SPE Columns. Available from: [Link]

  • Biotage. Choosing the best Ion Exchange Mode for Solid Phase Extraction. (2023). Available from: [Link]

  • Hawach Scientific. Ion-Exchange SPE Cartridge. Available from: [Link]

  • Hawach Scientific. Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? (2025). Available from: [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available from: [Link]

  • Li, D., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 798-804. Available from: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Chyl, M., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports, 14(1). Available from: [Link]

  • Biotage. When should I choose a mixed-mode SPE? (2023). Available from: [Link]

  • Shimadzu. Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). Available from: [Link]

  • Shimadzu. Sample Preparation Product Guidebook. (2023). Available from: [Link]

Sources

Method

Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) in Human Plasma

Abstract This document details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Piperazine-1,4-diylbis((2-fluorophenyl)methanone)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) in human plasma. The protocol employs a stable isotope-labeled internal standard (SIL-IS) to ensure maximum accuracy and precision by compensating for matrix effects and procedural variability.[1][2] Sample preparation is streamlined using a simple and efficient protein precipitation protocol, making the method ideal for supporting pharmacokinetic and toxicokinetic studies in drug development.[3][4] The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.[5][6]

Introduction

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is a synthetic compound featuring a central piperazine core, a structure prevalent in many active pharmaceutical ingredients (APIs) due to its favorable physicochemical and pharmacokinetic properties.[7][8] The accurate measurement of its concentration in biological matrices like plasma is critical for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly utilizing a triple quadrupole mass spectrometer (TQMS), is the gold standard for quantitative bioanalysis.[9][10] Its high sensitivity, specificity, and wide dynamic range make it exceptionally suitable for detecting trace levels of analytes in complex biological samples.[11][12] The specificity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).[10][13] This application note provides a comprehensive, step-by-step protocol for a fully validated LC-MS/MS method designed for high-throughput analysis.

Experimental Design and Rationale

The development of this method was guided by the physicochemical properties of the analyte and established principles of bioanalytical chemistry.

  • Chromatography: The analyte is a relatively non-polar, hydrophobic molecule. Therefore, reversed-phase chromatography, which separates compounds based on hydrophobicity, was selected as the most effective separation technique.[14][15] A C18 stationary phase is used with a polar mobile phase consisting of water and acetonitrile. The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte, which is crucial for achieving high sensitivity in positive electrospray ionization (ESI) mode.

  • Mass Spectrometry: The piperazine moiety contains two basic nitrogen atoms that are readily protonated. This makes the compound ideally suited for analysis by ESI in positive ion mode (ESI+). A stable isotope-labeled internal standard, Piperazine-1,4-diylbis((2-fluorophenyl)methanone)-d8, was chosen. A SIL-IS is considered the best choice as it co-elutes with the analyte and exhibits nearly identical chemical behavior during extraction and ionization, thereby providing the most accurate correction for any experimental variations.[1][16]

  • Sample Preparation: To ensure a high-throughput workflow, protein precipitation (PPT) was selected.[4] This technique effectively removes the majority of interfering high-abundance proteins from plasma by denaturing them with an organic solvent.[3][17] Acetonitrile is used as the precipitating agent as it generally provides cleaner extracts and more efficient protein removal compared to other solvents.[4][18]

dot graph Method_Development_Logic { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Analyte [label="Analyte Properties\nPiperazine-1,4-diylbis(...methanone)", fillcolor="#F1F3F4", fontcolor="#202124"]; PhysChem [label="Physicochemical Analysis\n- Non-polar/Hydrophobic\n- Basic Nitrogen Atoms (Piperazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; LC_Choice [label="LC Method Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Choice [label="MS Method Selection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SP_Choice [label="Sample Prep Selection", fillcolor="#FBBC05", fontcolor="#202124"]; LC_Params [label="Reversed-Phase HPLC\n- C18 Column\n- ACN/Water + Formic Acid", fillcolor="#E8F0FE", fontcolor="#202124"]; MS_Params [label="Triple Quadrupole MS (MRM)\n- Positive ESI (+)\n- SIL Internal Standard", fillcolor="#FCE8E6", fontcolor="#202124"]; SP_Params [label="Protein Precipitation\n- Acetonitrile\n- High-Throughput", fillcolor="#FEF7E0", fontcolor="#202124"];

// Edges Analyte -> PhysChem [label="is characterized by"]; PhysChem -> LC_Choice [label="dictates"]; PhysChem -> MS_Choice [label="informs"]; LC_Choice -> LC_Params [label="leads to"]; MS_Choice -> MS_Params [label="leads to"]; SP_Choice -> SP_Params [label="leads to"]; Analyte -> SP_Choice [label="for bioanalysis in plasma"]; } enddot Caption: Logic for method parameter selection.

Materials and Methods

Chemicals and Reagents
  • Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (Analyte, Purity ≥98%)

  • Piperazine-1,4-diylbis((2-fluorophenyl)methanone)-d8 (Internal Standard, IS, Purity ≥98%)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Type I, Ultrapure)

  • Human Plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A UHPLC system such as a Shimadzu Nexera X2 or Waters ACQUITY UPLC.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a SCIEX Triple Quad™ 6500+ or Waters Xevo TQ-S.

LC-MS/MS Parameters

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B in 2.5 min; hold at 95% B for 0.5 min; return to 5% B in 0.1 min; hold at 5% B for 0.9 min

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) DP (V) CE (V) CXP (V)
Analyte 359.1 123.1 (Quantifier) 100 80 35 10
Analyte 359.1 95.1 (Qualifier) 100 80 45 8
IS (-d8) 367.1 123.1 100 85 35 10

DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential

Protocols

Preparation of Standards

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Calibration curve (CC) and quality control (QC) working solutions were prepared by serial dilution in 50:50 acetonitrile/water. CC standards were prepared by spiking blank human plasma to achieve final concentrations of 1, 2, 5, 20, 100, 400, 800, and 1000 ng/mL. QC samples were prepared independently at 1 ng/mL (LLOQ), 3 ng/mL (Low), 500 ng/mL (Mid), and 750 ng/mL (High).

Sample Preparation Protocol (Protein Precipitation)

dot graph Sample_Prep_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: 50 µL Plasma Sample\n(CC, QC, or Unknown)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IS [label="Add 25 µL Internal Standard\n(IS Working Solution, 100 ng/mL)", fillcolor="#E8F0FE", fontcolor="#202124"]; Vortex1 [label="Vortex Mix\n(10 seconds)", fillcolor="#FEF7E0", fontcolor="#202124"]; Add_ACN [label="Add 200 µL Acetonitrile\n(Precipitating Agent)", fillcolor="#E8F0FE", fontcolor="#202124"]; Vortex2 [label="Vortex Mix Vigorously\n(1 minute)", fillcolor="#FEF7E0", fontcolor="#202124"]; Centrifuge [label="Centrifuge\n(14,000 rpm, 10 min, 4°C)", fillcolor="#FCE8E6", fontcolor="#202124"]; Transfer [label="Transfer 100 µL Supernatant\nto 96-well plate", fillcolor="#E6F4EA", fontcolor="#202124"]; Inject [label="Inject into LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Add_IS; Add_IS -> Vortex1; Vortex1 -> Add_ACN; Add_ACN -> Vortex2; Vortex2 -> Centrifuge; Centrifuge -> Transfer; Transfer -> Inject; } enddot Caption: High-throughput protein precipitation workflow.

  • Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL in 50:50 acetonitrile/water).

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[19]

  • Vortex the tube vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate for analysis.

  • Seal the plate and place it in the autosampler for injection into the LC-MS/MS system.

Method Validation Results

The method was fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[6][20]

Table 4: Linearity and Sensitivity

Parameter Result
Calibration Range 1.00 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.998

| LLOQ | 1.00 ng/mL |

Table 5: Intra-day and Inter-day Accuracy and Precision

QC Level (ng/mL) Conc. Found (Mean ± SD) Accuracy (%) Precision (%CV)
LLOQ (1.00) 1.04 ± 0.09 104.0 8.7
Low QC (3.00) 2.91 ± 0.15 97.0 5.2
Mid QC (500) 512 ± 21.5 102.4 4.2
High QC (750) 738 ± 28.8 98.4 3.9

Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% (≤20% for LLOQ).[5]

Table 6: Matrix Effect and Recovery

QC Level Matrix Factor (Mean) Recovery (%) (Mean)
Low QC 0.98 94.2
High QC 1.03 96.5

A matrix factor close to 1 indicates minimal ion suppression or enhancement. Recovery was consistent and high.

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) in human plasma. The simple protein precipitation sample preparation allows for a high-throughput workflow, and the use of a stable isotope-labeled internal standard ensures data of the highest quality and reliability.[21][22] The method was successfully validated, meeting all FDA criteria for bioanalytical assays, and is suitable for supporting regulated pharmacokinetic studies in drug development pipelines.[23]

References

  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ResolveMass Laboratories Inc. (2024, October 27). Other Quantification using Triple Quad Mass Spectrometry.
  • Valentia Analytical. (2022, July 21). Why is reversed-phase chromatography used?.
  • ResolveMass Laboratories Inc. (2025, December 29). The Quantification workflows using Triple Quad Mass Spectrometry.
  • Benchchem. (2025). Application Notes and Protocols for Plasma Protein Precipitation.
  • FDA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Journal of Chromatography B. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
  • LCGC. (2016, September 1). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
  • Biotage. (n.d.). SAMPLE PREPARATION USING ISOLUTE® PPT+ PROTEIN PRECIPITATION PLATES.
  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry.
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
  • Wikipedia. (n.d.). Triple quadrupole mass spectrometer.
  • Danaher Life Sciences. (n.d.). Triple Quadrupole Mass Spectrometer Systems.
  • PubMed. (2008, February 1). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis.
  • Molecules. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Benchchem. (2025). Application Note: High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Validated LC-MS/MS Method.
  • JEOL USA. (n.d.). A Quick Introduction to Triple-Quadrupole Mass Spectrometry.
  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05).
  • ResearchGate. (2025, August 7). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES.
  • ResearchGate. (2025, August 6). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • EPA. (2025, October 15). 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide].
  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing mono-acylated byproducts in bis-fluorophenyl methanone synthesis

Welcome to the technical support center for the synthesis of bis-fluorophenyl methanone, a critical precursor for high-performance polymers like PEEK.[1][2][3] This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bis-fluorophenyl methanone, a critical precursor for high-performance polymers like PEEK.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis process, with a specific focus on a prevalent challenge: the formation of mono-acylated byproducts. We will delve into the mechanistic underpinnings of the common issues and provide field-proven, actionable solutions.

Understanding the Core Challenge: The Friedel-Crafts Acylation Pathway

The most common industrial route to bis(4-fluorophenyl)methanone is the Friedel-Crafts acylation of fluorobenzene.[1] This reaction, while powerful, presents a classic control problem. The goal is to perform a double acylation on a central carbonyl-providing agent or, more commonly, to acylate a fluorobenzene ring with a fluorobenzoyl derivative. The primary hurdle is ensuring the reaction proceeds to the desired bis-acylated state without stalling at the mono-acylated intermediate, 4-fluoro-4'-[reactant_core]benzophenone.

The introduction of the first acyl group deactivates the aromatic ring, making the second acylation inherently more difficult than the first.[4][5][6] This deactivation is the root cause of incomplete reactions that yield a mixture of mono- and bis-acylated products, complicating purification and reducing the yield of the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yields a significant amount of mono-acylated byproduct. What are the primary causes?

A1: Observing a high percentage of the mono-acylated product is the most common issue. It indicates that the reaction has either not gone to completion or that the conditions are insufficient to overcome the energy barrier for the second acylation. The primary causes are almost always related to stoichiometry, catalyst activity, or reaction conditions.

  • Insufficient Acylating Agent or Substrate: If the molar ratio of the aromatic substrate to the acylating agent is not correctly balanced for a double addition, the reaction will stall after the first acylation.

  • Sub-stoichiometric Catalyst Amount: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the carbonyl group of the ketone product.[5][7] This complex is often stable under reaction conditions, effectively sequestering the catalyst.[8] Therefore, at least one molar equivalent of the catalyst per carbonyl group is required. For a bis-acylation, this means you often need more than two equivalents of the catalyst relative to the limiting reagent.

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[8] Using an old or improperly stored catalyst that has been exposed to atmospheric moisture will lead to hydrolysis and a dramatic loss of activity, resulting in an incomplete reaction.

  • Low Reaction Temperature or Insufficient Time: While initial mixing is often done at low temperatures to control the exothermic reaction, an insufficient final reaction temperature or a shortened reaction time may not provide the necessary energy to drive the second, more difficult acylation to completion.

Q2: How can I optimize reactant and catalyst stoichiometry to favor the bis-acylated product?

A2: Stoichiometric control is the most critical parameter for maximizing the yield of bis(4-fluorophenyl)methanone. The key is to ensure that the catalyst is present in a sufficient amount to activate the acylating agent and to remain active for the second, more challenging acylation step.

The reaction typically involves fluorobenzene and an acylating agent like 4-fluorobenzoyl chloride. A Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is used as the catalyst.[1]

Recommended Stoichiometric Guidelines:

ComponentMolar Equivalents (Relative to Limiting Reagent)Rationale
Fluorobenzene 2.0 - 2.2A slight excess ensures complete consumption of the acylating agent.
4-Fluorobenzoyl Chloride 1.0Typically the limiting reagent.
Aluminum Chloride (AlCl₃) 2.2 - 2.5This is the crucial parameter. A significant excess is required to compensate for complexation with the ketone product and drive the reaction to completion.[5][8]

Expert Insight: Do not treat the Lewis acid as a true "catalyst" in the sense of requiring only a small percentage. Due to product complexation, it is a stoichiometric reagent.[6] Always use fresh, anhydrous AlCl₃ from a newly opened or properly sealed container to avoid issues with moisture-induced deactivation.[8]

Q3: My yield is low despite correct stoichiometry. Could the reaction conditions be the problem?

A3: Absolutely. Beyond stoichiometry, temperature and reaction time are the primary levers for optimizing yield and minimizing byproducts.

  • Temperature Control: The Friedel-Crafts acylation is highly exothermic. The recommended procedure is a biphasic temperature profile:

    • Initial Addition: Combine the reactants and add the AlCl₃ catalyst portion-wise at a low temperature (0-5 °C) to control the initial exotherm and prevent side reactions.

    • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) under reflux for a defined period to drive the reaction to completion.[9]

  • Reaction Time & Monitoring: Prolonged reaction times do not always lead to higher yields and can promote the formation of unidentified side products.[4] It is essential to monitor the reaction's progress.

    • Monitoring Technique: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the mono-acylated intermediate and the appearance of the bis-acylated product.

    • Endpoint: The reaction should be quenched once monitoring indicates that the mono-acylated species has been consumed to an acceptable level.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting Start Start Synthesis Stoich Set Stoichiometry (Catalyst > 2.2 eq.) Start->Stoich Anhydrous Ensure Anhydrous Conditions & Reagents Stoich->Anhydrous Run Run Reaction (0°C -> Reflux) Anhydrous->Run Monitor Monitor Progress (TLC/GC-MS) Run->Monitor Monitor->Run Incomplete Analysis Analyze Product Mixture Monitor->Analysis Complete HighMono High Mono-Acyl Product? Analysis->HighMono Success Success! (Proceed to Workup) HighMono->Success No Troubleshoot Troubleshoot: 1. Check Catalyst Stoichiometry & Quality 2. Increase Reaction Time/Temp 3. Verify Reagent Purity HighMono->Troubleshoot Yes Troubleshoot->Start Re-run Experiment

Q4: How can I effectively remove the mono-acylated byproduct during purification?

A4: If your final product mixture contains the mono-acylated byproduct, separation is necessary. The two compounds have different polarities, which can be exploited.

  • Workup: First, the reaction must be carefully quenched by pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[10] This hydrolyzes the aluminum chloride complexes. After extraction with a suitable organic solvent (e.g., dichloromethane), the organic layer should be washed with water, a dilute base (like NaHCO₃ solution), and brine.

  • Purification Methods:

    • Recrystallization: This is often the most effective method on a large scale. The bis-acylated product is typically less soluble than the mono-acylated byproduct in common non-polar solvents. Experiment with solvent systems like ethanol or mixtures of hexane and ethyl acetate.

    • Column Chromatography: For smaller scales or when high purity is essential, silica gel chromatography is effective.[11] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate will allow for the separation of the less polar bis-acylated product from the more polar mono-acylated byproduct.

Key Experimental Protocol: Synthesis of Bis(4-fluorophenyl)methanone

This protocol is a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Fluorobenzene (Anhydrous)

  • 4-Fluorobenzoyl chloride (Anhydrous)

  • Aluminum chloride (Anhydrous, high purity)[12]

  • Dichloromethane (DCM, Anhydrous)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas safely). Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging the Flask: Charge the flask with anhydrous aluminum chloride (2.2 eq) and anhydrous DCM. Cool the slurry to 0°C in an ice bath.

  • Reactant Addition: In the dropping funnel, prepare a solution of 4-fluorobenzoyl chloride (1.0 eq) and fluorobenzene (2.1 eq) in anhydrous DCM.

  • Controlled Acylation: Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous HCl evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (~40°C for DCM) for 2-4 hours. Monitor the reaction progress via TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This is a highly exothermic process.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol to yield pure bis(4-fluorophenyl)methanone.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: First Acylation (Mono-acylation) cluster_step3 Step 3: Second Acylation (Bis-acylation) AcylCl 4-Fluorobenzoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Catalyst) FluoroB Fluorobenzene Sigma1 Sigma Complex (Intermediate) FluoroB->Sigma1 + Acylium Ion Mono Mono-acylated Product (4,4'-Difluorobenzophenone) Sigma1->Mono - H⁺, -AlCl₃ note This step is slower due to deactivation by the first acyl group Sigma2 Sigma Complex (Intermediate) Mono->Sigma2 + Acylium Ion + AlCl₃ Bis Bis-acylated Product Sigma2->Bis - H⁺, -AlCl₃

References

  • Benchchem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Theorem Chemical. (2025, August 19). Bis(4-fluorophenyl)-methanone CAS 345-92-6. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Benchchem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.
  • Leah4sci. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemstuff. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Bis(3,5-dimethylphenyl)methanone.
  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Piperazine Acylation &amp; Steric Hindrance

Topic: Overcoming Steric Hindrance in Piperazine Acylation Role: Senior Application Scientist Status: Active Support Ticket Welcome to the Advanced Synthesis Help Desk Welcome. You are likely here because a standard EDC/...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Piperazine Acylation Role: Senior Application Scientist Status: Active Support Ticket

Welcome to the Advanced Synthesis Help Desk

Welcome. You are likely here because a standard EDC/NHS or HBTU coupling failed to yield your desired amide, or you are observing significant epimerization in your chiral piperazine scaffold.

Piperazines, particularly 2-substituted or N-protected variants, present unique steric challenges. The secondary amine is nucleophilic, but bulky substituents (like a tert-butyl or isopropyl group at C2) creates a "cone of hindrance" that blocks the trajectory of the incoming electrophile.

This guide moves beyond basic textbook chemistry to industrial-grade protocols designed for difficult substrates.[1]

Module 1: Diagnostic Decision Tree

Before altering your protocol, identify the specific failure mode. Use this flowchart to select the correct remediation strategy.

PiperazineTroubleshooting Start START: Characterize Failure CheckLCMS Analyze Crude LC-MS Start->CheckLCMS NoProd No Product / Starting Material Remaining CheckLCMS->NoProd < 10% Conv. WrongMass Wrong Mass / Side Products CheckLCMS->WrongMass New Peaks Isomer Product Formed but Wrong Isomer/Epimer CheckLCMS->Isomer Correct Mass StericBlock Diagnosis: Steric Blockage NoProd->StericBlock Bulky Amine ActivatedEster Diagnosis: Poor Activation NoProd->ActivatedEster Weak Acid Guanidinylation Diagnosis: Guanidinylation (+99 Da with HATU) WrongMass->Guanidinylation Using Uronium? Regio Diagnosis: Regioselectivity Issue (N1 vs N4) Isomer->Regio 2-subst. Piperazine Racemization Diagnosis: Base-Mediated Epimerization Isomer->Racemization Chiral Center SolutionGhosez Protocol B: Acid Chloride (Ghosez) StericBlock->SolutionGhosez SolutionT3P Protocol A: T3P Coupling ActivatedEster->SolutionT3P Guanidinylation->SolutionT3P Switch Reagent SolutionProtect Strategy: Orthogonal Protecting Groups Regio->SolutionProtect Racemization->SolutionT3P Low Epimerization

Figure 1: Diagnostic workflow for identifying the root cause of acylation failure.

Module 2: Critical Troubleshooting & Mechanisms

The "Guanidinylation" Trap

Symptom: You are using HATU/HBTU and see a mass of [M+99] or [M+100]. Cause: In sterically hindered systems, the amine reacts too slowly with the activated ester (O-At or O-Bt). Instead, the amine attacks the uronium coupling reagent itself. Solution:

  • Immediate Fix: Switch to phosphonium reagents (PyBOP) or T3P . These do not have the uronium carbon center that leads to guanidinylation.

  • Alternative: Ensure the acid is fully pre-activated (2-3 mins) before adding the amine.

Regioselectivity in 2-Substituted Piperazines

Symptom: Acylation occurs at N4 instead of N1, or a mixture is formed. Mechanism:

  • N4 (Distal): Less sterically hindered. Reacts faster under kinetic control.

  • N1 (Proximal): Adjacent to the substituent (e.g., 2-methyl). Significantly more hindered. Solution:

  • To target N4: Use mild conditions (0°C, slight deficit of acylating agent). The reaction is naturally selective for N4.

  • To target N1: You must protect N4 with a Boc/Cbz group first. You cannot rely on kinetics to force acylation at the hindered N1 position in the presence of a free N4.

Module 3: Optimized Protocols

Protocol A: The Low-Epimerization Method (T3P)

Best For: Chiral substrates, moderate steric hindrance, scale-up. Why: T3P (Propylphosphonic anhydride) generates a highly reactive anhydride but does not require nucleophilic bases that trigger racemization.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Piperazine derivative (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF, 1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid TEA/DIPEA if epimerization is a concern.

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step:

  • Dissolve the carboxylic acid and amine in EtOAc (or DMF for solubility).

  • Cool to 0°C.

  • Add Pyridine (3.0 equiv).

  • Add T3P solution dropwise.

  • Allow to warm to Room Temperature (RT). Stir 2–12 hours.

  • Workup: T3P byproducts are water-soluble.[3][4] Wash organic layer with water, 0.5M HCl, and brine.

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Best For: Extreme steric hindrance (e.g., tert-butyl piperazines), unreactive anilines. Why: Converts the acid to an Acid Chloride in situ under neutral conditions, avoiding the harshness of SOCl₂ or Oxalyl Chloride.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • Piperazine derivative (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Dry DCM or Chloroform.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid in dry DCM under Argon/Nitrogen.

  • Add Ghosez's Reagent dropwise at RT. Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS (quench aliquot with MeOH to check for Methyl Ester formation).

  • Coupling: Once acid chloride is formed, add the Piperazine solution mixed with DIPEA.

  • Stir at RT or reflux (40°C) if necessary.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Module 4: Comparative Data

Coupling Agent Tier List for Hindered Amines

ReagentReactivityEpimerization RiskSteric ToleranceNotes
EDC/HOBt LowLowPoorWill fail for bulky piperazines.
HATU Very HighHighGoodRisk of guanidinylation.
COMU Very HighLowExcellentSafer/More soluble than HATU.
T3P HighVery Low Very GoodBest for chiral centers. Easy workup.
Ghosez's Extreme ModerateBest Generates acid chloride.[5][6] Use when others fail.

Module 5: Frequently Asked Questions (FAQ)

Q: My reaction solidifies when I add the coupling agent. What happened? A: This is likely peptide aggregation or poor solubility of the activated complex. Switch solvents to DMF, NMP, or DMAc. If using DCM, try adding a chaotropic salt like LiCl (0.4M in DMF) to break hydrogen bond networks, though this is less common for simple piperazines than for peptides.

Q: I need to acylate the N1 position of 2-methylpiperazine, but I only get N4 product. Why? A: As detailed in Module 2, N4 is sterically accessible. N1 is shielded by the methyl group. You cannot overcome this thermodynamic/kinetic preference easily. Strategy: Use 1-Boc-3-methylpiperazine (commercially available), acylate the free N4, deprotect Boc, and then acylate N1 (now the only amine) using Protocol B (Ghosez) due to the hindrance.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (80–100°C for 10–20 mins) is highly effective for overcoming the activation energy barrier of bulky amines. However, use T3P or PyBOP. Avoid HATU in the microwave as it degrades rapidly and increases epimerization risk at high temperatures.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6][7][8][9] Tetrahedron, 61(46), 10827-10852. Link

  • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181. Link

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Fluorinated Piperazines

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals working with fluorinated piperazine compounds. Here, you will find a curated collection of frequently asked questions and in-depth troubleshooting protocols to address the common challenge of baseline noise, ensuring the accuracy and sensitivity of your analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding baseline noise in the analysis of fluorinated piperazines.

Q1: What are the most common sources of baseline noise in my HPLC system?

Baseline noise can be categorized as high-frequency, low-frequency (drift), or sporadic (spikes). The appearance of the noise is a key indicator of its source. Common causes include:

  • Mobile Phase Issues : Contaminated solvents, improper degassing leading to air bubbles, or poor mixing of gradient solvents are frequent culprits.[1][2][3] Water is a very common source of contamination.[1]

  • Pump Performance : Worn pump seals or faulty check valves can introduce periodic noise that corresponds with the pump stroke.[1][4]

  • Column Contamination : Buildup of contaminants on the column can leach out during a run, causing an unstable baseline.[1][2]

  • Detector Problems : A deteriorating detector lamp, a contaminated flow cell, or inappropriate detector settings (e.g., wavelength, slit width) can all increase noise.[1][2][4]

  • Environmental Factors : Fluctuations in laboratory temperature can affect both the mobile phase and the detector, leading to baseline drift.[2][5]

Q2: Why are fluorinated piperazines particularly challenging to analyze, and how does this relate to baseline noise?

Fluorinated piperazines present a unique set of challenges due to their chemical properties:

  • Basic Nature : As amine-containing compounds, piperazines are basic. This can lead to strong interactions with residual acidic silanol groups on standard silica-based C18 columns, causing peak tailing.[6][7] While not directly noise, severe tailing can interfere with the baseline and the integration of small peaks.

  • Use of Mobile Phase Modifiers : To counteract peak tailing, acidic mobile phase additives like trifluoroacetic acid (TFA) are often used.[8] However, TFA itself strongly absorbs UV light at the low wavelengths (<220 nm) often required for analysis, which can amplify baseline disturbances caused by pump pulsations.[9][10][11]

  • Column Selection : While standard C18 columns can be used, specialized phases like Pentafluorophenyl (PFP) columns often provide better selectivity and peak shape for fluorinated compounds.[12][13] These phases can have different interactions with mobile phase additives, which may require optimization to maintain a stable baseline.

Q3: I'm observing a rhythmic, pulsing baseline. What is the likely cause and how do I fix it?

A rhythmic or pulsating baseline is almost always related to the HPLC pump.[1] This can be due to:

  • Inadequate Degassing : Dissolved air in the mobile phase can cause pulsations as it compresses and expands in the pump heads.[1] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[3][5]

  • Pump Check Valves : A faulty or dirty check valve can cause inconsistent flow and pressure, resulting in a noisy baseline.[1][5]

  • Pump Seals : Worn pump seals can also lead to pressure fluctuations. A preventative maintenance schedule that includes regular seal replacement (e.g., annually) is recommended.[1]

  • Poor Mobile Phase Mixing : In gradient systems, incomplete mixing of solvents can appear as a regular pulse, especially when using UV-absorbing additives like TFA.[4][14][15] Installing a larger volume mixer can often resolve this issue.[9]

Q4: My baseline is drifting upwards during a gradient run. What should I investigate?

Baseline drift during a gradient is often related to the mobile phase composition and its interaction with the system and detector.[2]

  • Mismatched UV Absorbance : If the organic and aqueous mobile phases have significantly different UV absorbance at the detection wavelength, the baseline will naturally drift as the composition changes.[2][5] This is a common issue when using TFA at low wavelengths.[5][11]

  • Column Bleed or Contamination : As the percentage of organic solvent increases during a gradient, it can elute contaminants that have accumulated on the column, causing the baseline to rise.[2][14]

  • Temperature Fluctuations : An unstable column or detector temperature can cause the baseline to drift.[2] Ensure adequate temperature control for both.

  • Mobile Phase Degradation : Some mobile phase additives, like TFA, can degrade over time, leading to changes in UV absorbance and a drifting baseline.[5] It is always recommended to use freshly prepared mobile phases.[3][5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for systematically diagnosing and resolving baseline noise.

Guide 1: Systematic Approach to Diagnosing Baseline Noise

This workflow provides a logical sequence of tests to isolate the source of baseline noise.

A High Baseline Noise Observed B Stop Pump Flow. Is noise still present? A->B C Issue is likely electronic: - Detector Lamp Failing - Faulty Electronics - External Interference B->C Yes D Noise is flow-related. Replace column with a union. B->D No J Baseline Noise Resolved C->J E Run mobile phase. Is noise still present? D->E F Issue is likely the column: - Contamination - Bed Deformation - Phase Dewetting E->F No G Noise is from upstream components. Is the noise periodic/pulsating? E->G Yes F->J H Issue is likely the pump: - Air bubbles (degas) - Faulty check valves - Worn pump seals G->H Yes I Issue is likely mobile phase or mixing: - Contaminated Solvents - Poor Mixing (install mixer) - Precipitated Buffers G->I No H->J I->J

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

  • Initial Observation : Document the nature of the noise (high-frequency, drift, periodic spikes) under your standard analytical conditions.

  • Electronic Noise Check :

    • Stop the pump flow.

    • Observe the baseline in the data acquisition software.

    • Interpretation : If the noise persists, the issue is likely with the detector's electronics or lamp, or external electronic interference.[1] If the noise disappears, it is related to the fluidic path.

  • Column vs. System Noise Check :

    • If the noise is flow-related, disconnect the column from the system.

    • Replace the column with a zero-dead-volume union.

    • Resume pump flow with your mobile phase.

    • Interpretation : If the baseline becomes stable, the column is the source of the noise (e.g., contamination, degradation).[1] If the noise remains, the problem lies upstream in the pump, degasser, or mobile phase itself.

  • Pump and Mobile Phase Check :

    • If the noise is present without the column, observe its pattern.

    • Periodic Noise : A regular, pulsing noise points to the pump (air bubbles, check valves, seals) or poor solvent mixing.[1][2]

    • Irregular Noise : Random noise often indicates contaminated solvents or a malfunctioning degasser.[1][14]

Guide 2: Optimizing Mobile Phase for Fluorinated Piperazines

The basicity of piperazines and the UV absorbance of common additives make mobile phase optimization critical for a quiet baseline.

For basic compounds like piperazines, secondary interactions with acidic silanol groups on the silica surface of reversed-phase columns are a primary cause of peak tailing.[6][7] Mobile phase additives are used to mitigate these interactions.

AdditiveTypical ConcentrationMechanism of ActionImpact on Baseline Noise
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent and silanol suppressor (low pH). Forms an ion pair with the protonated piperazine, improving retention and peak shape.[10][16]Can significantly increase noise at low UV wavelengths (<220 nm) due to its own absorbance, which amplifies pump pulsations.[9][10]
Formic Acid 0.1%Acidifies the mobile phase to suppress silanol activity.[17]Less UV-absorbent than TFA, often resulting in a quieter baseline. May be less effective at eliminating peak tailing for strongly basic compounds.
Triethylamine (TEA) / Diethylamine (DEA) 0.1%A basic additive that competes with the analyte for active silanol sites.[8][18]Can be effective for peak shape but may shorten the lifespan of silica-based columns and is not MS-friendly.
Ammonium Formate/Acetate 5 - 10 mMA buffer that controls pH and can help mask silanol interactions.[17]Generally provides a stable baseline and is MS-compatible. The pH must be carefully controlled to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[8]
  • Define Analytical Requirements : Determine if your method requires MS compatibility. If so, avoid non-volatile additives like phosphate buffers and TEA.

  • Start with Formic Acid : For a new method, begin with 0.1% formic acid in both the aqueous and organic mobile phases. This often provides a good balance of acceptable peak shape and low baseline noise.

  • Address Peak Tailing with TFA : If significant peak tailing persists with formic acid, switch to 0.1% TFA.

    • To minimize the associated noise, select a detection wavelength where TFA absorbance is lower, if possible. For example, TFA absorbance is much higher at 210 nm than at 214 nm.[4][11]

    • Ensure the HPLC system has an efficient mixer to dampen pump pulsations.[15]

  • Consider Alternative Columns : If peak shape is still poor, consider a column with a different stationary phase. A Pentafluorophenyl (PFP) phase often provides unique selectivity and improved peak shape for basic and fluorinated compounds, potentially reducing the need for aggressive ion-pairing agents.[12][13][19]

A Analyze Fluorinated Piperazine B Observe Peak Tailing? A->B C Good Peak Shape. Proceed with analysis. B->C No D Add 0.1% Formic Acid to Mobile Phase B->D Yes E Peak Tailing Resolved? D->E E->C Yes F Switch to 0.1% TFA. Optimize Wavelength (>214nm). Ensure good mixing. E->F No G Peak Tailing Resolved? F->G G->C Yes H Consider Alternative Column: - Modern End-capped C18 - Pentafluorophenyl (PFP) Phase G->H No H->A

Caption: Decision tree for mobile phase additive selection.

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Support. [Link]

  • Baseline Noise in Gradient Elution. (n.d.). Nacalai Tesque, Inc. [Link]

  • Optimize your HPLC-UV system for TFA. (2025, August 20). LCGC International. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions. [Link]

  • Baseline Disturbance. (2025, April 15). Shimadzu. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.). KNAUER. [Link]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. (n.d.). Waters. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • Baseline Disturbances in HPLC with TFA. (n.d.). Scribd. [Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. (2025, October 14). Chrom Tech. [Link]

  • Ion pairing reagents. (n.d.). Biosolve. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Force FluoroPhenyl, 100Å, 3 µm, 30 x 2.1 mm HPLC Column. (n.d.). Analytics-Shop. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5). ResearchGate. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC International. [Link]

  • Ion-Pairing Agents. (2024, July 5). Mason Technology. [Link]

  • PFP HPLC Column, 3μm, 120Å. (n.d.). Hawach. [Link]

  • PFP HPLC Column. (n.d.). Hawach Scientific. [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. [Link]

  • HPLC Column Selection Guide. (n.d.). Restek. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of Piperazine-1,4-diylbis((2-fluorophenyl)methanone). Moving beyond a simple peak-list, we will explore the underlying chemical principle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of Piperazine-1,4-diylbis((2-fluorophenyl)methanone). Moving beyond a simple peak-list, we will explore the underlying chemical principles that dictate the observed chemical shifts and multiplicities. This analysis is grounded in comparative data from analogous structures to provide a robust and validated interpretation for researchers in drug discovery and chemical synthesis.

The unique structure of this molecule, featuring a symmetrically disubstituted piperazine core flanked by two ortho-fluorinated benzoyl groups, presents a fascinating case study in NMR spectroscopy. The spectral complexity arises from a combination of electronic effects within the aromatic rings and dynamic conformational phenomena within the piperazine scaffold.

Part 1: Foundational Principles Governing the Spectrum

To accurately interpret the spectrum, it is crucial to understand two key phenomena: the conformational dynamics of the N,N'-diacylpiperazine ring and the electronic influence of the 2-fluorobenzoyl substituents.

The Dynamic Nature of the N,N'-Diacylpiperazine Core

The piperazine protons in this molecule do not produce a simple, sharp singlet as one might expect from its symmetrical structure. This complexity is a direct result of two interconnected dynamic processes:

  • Restricted Amide Bond Rotation: The bond between the piperazine nitrogen and the carbonyl carbon (the N-C=O amide bond) possesses significant double-bond character. This restricts free rotation, leading to the existence of distinct rotational isomers (rotamers) that can interconvert slowly on the NMR timescale.[1][2][3] For a symmetrically N,N'-disubstituted piperazine, this gives rise to syn and anti conformers.[2][4]

  • Piperazine Ring Inversion: The piperazine ring itself undergoes a chair-to-chair interconversion. When this process is slow, axial and equatorial protons become chemically distinct.[2][3]

At room temperature, the interplay of these restricted motions often results in broad, poorly resolved signals for the piperazine protons. One might observe four distinct sets of signals for the eight piperazine protons, as the protons on a single methylene unit can become diastereotopic (chemically non-equivalent).[3][4]

G cluster_0 Dynamic Processes in N,N'-Diacylpiperazines Amide Rotation Restricted Rotation (N-C=O Bond) Result Complex ¹H NMR Signals (Broad or Multiple Peaks) Amide Rotation->Result Creates Rotamers (syn/anti) Ring Inversion Chair-Chair Interconversion (Piperazine Ring) Ring Inversion->Result Creates Axial/Equatorial Distinction

Caption: Logical flow of dynamic effects leading to spectral complexity.

Electronic Effects of the 2-Fluorobenzoyl Group

The aromatic region of the spectrum is dictated by the electronic environment of the phenyl rings. Two key features are at play:

  • Inductive and Mesomeric Effects: The carbonyl group is a moderately deactivating, electron-withdrawing group, which deshields the aromatic protons, shifting them downfield.[5] The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect, but also a weak electron-donating mesomeric effect.

  • Spin-Spin Coupling: In addition to standard ortho, meta, and para H-H coupling, the protons on the ring will also exhibit coupling to the fluorine atom (¹⁹F). This H-F coupling further complicates the splitting patterns.

Part 2: Predicted ¹H NMR Spectrum and Interpretation

Based on the principles above and data from analogous compounds, we can predict and interpret the ¹H NMR spectrum of Piperazine-1,4-diylbis((2-fluorophenyl)methanone). The spectrum is divided into two key regions.

G Molecule Structure Piperazine-1,4-diylbis((2-fluorophenyl)methanone) Aromatic Protons (8H) Piperazine Protons (8H) Aromatic Aromatic Region ~7.1 - 7.8 ppm Complex Multiplets Influenced by C=O and Fluorine Molecule:f1->Aromatic:head Aliphatic Piperazine Region ~3.2 - 4.0 ppm Broad/Multiple Signals Influenced by Amide Rotation Molecule:f2->Aliphatic:head

Caption: Key regions of the ¹H NMR spectrum for the target molecule.

Aromatic Region (δ ~7.1 - 7.8 ppm, 8H)

The four protons on each of the two identical 2-fluorophenyl rings are chemically non-equivalent, giving rise to a complex series of multiplets integrating to a total of 8 protons. The expected shifts are influenced by the ortho-fluorine and the meta-carbonyl group.

Piperazine Region (δ ~3.2 - 4.0 ppm, 8H)

Due to the dynamic effects discussed previously, the eight piperazine protons will not appear as a single peak.[3] At room temperature in a solvent like CDCl₃, a set of broad, overlapping signals is expected. These signals represent an average of the different conformational and rotational isomers interconverting on the NMR timescale. At lower temperatures, these broad signals would resolve into distinct multiplets, while at higher temperatures, they would coalesce into a single, sharp singlet as the rate of interconversion increases.[1]

Proton Type Predicted δ (ppm) Predicted Multiplicity Integration Key Influences & Rationale
Aromatic (H-Ar)7.1 - 7.8Complex Multiplets (m)8HElectron-withdrawing effects of C=O and F deshield the protons. H-H and H-F coupling lead to complex splitting.
Piperazine (N-CH₂)3.2 - 4.0Broad signals (br s) or multiple multiplets (m)8HDeshielded by adjacent amide carbonyls. Signal shape is dominated by restricted amide bond rotation and slow ring inversion.

Part 3: Comparative Analysis with Reference Compounds

To ground our interpretation in experimental data, we compare the predicted spectrum with known data for structurally related molecules.

Comparison with 2-Fluorobenzoyl Chloride

This compound provides an excellent model for the electronic environment of the aromatic rings. The reported chemical shifts validate our predicted range for the aromatic protons of the target molecule.

Comparison with Symmetrically N,N'-Dibenzoylpiperazine

Studies on N-benzoylated piperazines confirm the complex behavior of the piperazine protons. Research shows that even without the fluorine substituent, symmetrically N,N'-diacylated piperazines exhibit complex, temperature-dependent signals in the aliphatic region due to restricted amide rotation.[1][3] This confirms that the complexity in our target molecule's piperazine region is an inherent feature of the N,N'-diacylpiperazine scaffold and not solely an effect of the fluorine substituent.

Compound Aromatic Protons (δ ppm) Piperazine Protons (δ ppm) Source / Comment
Piperazine-1,4-diylbis((2-fluorophenyl)methanone) ~7.1 - 7.8 (Predicted) ~3.2 - 4.0 (Predicted) Target Molecule
2-Fluorobenzoyl chloride~7.20 - 8.11N/A[6] (Excellent model for the aromatic system)
N,N'-Dibenzoylpiperazine (unsubstituted analog)~7.40Broad signals ~3.5-3.9[1][7] (Confirms dynamic behavior of piperazine core)

Part 4: Experimental Protocol Considerations

When acquiring ¹H NMR data for this class of compounds, the following should be considered:

  • Choice of Solvent: The polarity of the deuterated solvent can influence the energy barrier for amide rotation and thus the appearance of the piperazine signals.[8] Standard solvents like CDCl₃ or DMSO-d₆ are typically used.

  • Temperature: A variable-temperature (VT) NMR experiment is highly recommended.[4] Acquiring spectra at different temperatures (e.g., from -20 °C to +80 °C) can help identify coalescence points and allows for the calculation of the energy barriers (ΔG‡) for the dynamic processes.[1]

  • Spectrometer Frequency: A higher field spectrometer (e.g., 500 MHz or greater) is advantageous for resolving the complex multiplets in both the aromatic and aliphatic regions.

Conclusion

The ¹H NMR spectrum of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is a rich source of structural and dynamic information. A correct interpretation hinges on recognizing that while the aromatic region is governed by predictable electronic and coupling effects, the aliphatic piperazine region is dominated by the fascinating and complex conformational dynamics inherent to the N,N'-diacylpiperazine scaffold. The observation of broad or multiple signals for the piperazine protons at room temperature is not an anomaly but a key signature of restricted amide bond rotation and slow ring inversion, a phenomenon well-documented in the literature for this class of compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Organic & Biomolecular Chemistry, 17(2), 299-312. Available from: [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Organic & Biomolecular Chemistry, 17, 299-312. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0258208). Retrieved from [Link]

  • Wodtke, R., et al. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Kuznetsova, S. A., et al. (2020). Supporting Information for The charge-assisted hydrogen-bonded organic framework (CAHOF). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • University of Alicante. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Wodtke, R., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(19), 4539. Retrieved from [Link]

  • Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-46. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative

Comparative Spectroscopic Analysis: Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

Executive Summary Molecule: Piperazine-1,4-diylbis((2-fluorophenyl)methanone) CAS: 10352-56-4 (Generic for bis-fluorobenzoyl piperazines) / Specific derivatives vary.[1][2][3] Primary Application: Medicinal chemistry sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: Piperazine-1,4-diylbis((2-fluorophenyl)methanone) CAS: 10352-56-4 (Generic for bis-fluorobenzoyl piperazines) / Specific derivatives vary.[1][2][3] Primary Application: Medicinal chemistry scaffolds, linker synthesis, and metabolic stability studies (fluorine substitution).

This guide provides a technical analysis of the


C NMR spectrum  of Piperazine-1,4-diylbis((2-fluorophenyl)methanone). Unlike standard alkyl-piperazines, this molecule exhibits complex spectral behaviors due to restricted amide bond rotation  and strong 

F-

C spin-spin coupling
.

This document compares the target molecule against its regioisomer (4-fluorophenyl analog) and the non-fluorinated control, demonstrating why


C NMR is the superior method for definitive structural validation over 

H NMR in this class of compounds.

Structural Dynamics & Expert Insights

The "Rotamer" Challenge

A common pitfall in analyzing benzoyl-piperazines is the misinterpretation of signal broadening. The N-C(carbonyl) bond has partial double-bond character (


 hybridization), creating a rotational energy barrier (

).
  • Observation: At room temperature (25°C), the piperazine ring carbons often appear as broad humps or split signals rather than a clean singlet.

  • Expert Protocol: To resolve these signals into sharp averages, the experiment should ideally be run at elevated temperatures (e.g., 323 K / 50°C) to induce rapid exchange on the NMR timescale.

  • Symmetry: Although the molecule is chemically symmetric (centrosymmetric), the "frozen" rotamers at low temperatures can break magnetic equivalence, complicating the aliphatic region (40–50 ppm).

The Fluorine "Fingerprint"

Standard


C NMR experiments are proton-decoupled (

C

H

) but not fluorine-decoupled. Consequently, the

F nucleus (Spin

, 100% abundance) splits carbon signals into doublets. The magnitude of this coupling (

) is the primary diagnostic tool for determining the position of the fluorine atom (Ortho vs. Meta vs. Para).

Experimental Protocol

To ensure reproducibility and accurate


-value calculation, follow this optimized workflow.
Sample Preparation[1][3][4][5]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar amides to prevent aggregation and improve solubility.
  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Temperature: 323 K (50°C) recommended to sharpen piperazine signals (coalescence). If running at 298 K, expect broadening.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width (SW): 240 ppm (must capture Carbonyls ~165 ppm and C-F carbons ~160 ppm).

  • Relaxation Delay (D1): 3.0 – 5.0 seconds .

    • Reasoning: Quaternary carbons (C=O and C-F) have long

      
       relaxation times. Short D1 leads to poor signal-to-noise ratios for the most critical diagnostic peaks.
      
  • Scans (NS): Minimum 1024 (due to splitting of intensity into doublets).

Comparative Data Analysis

The following table contrasts the target molecule (Ortho-F) with its Para-F isomer and the non-fluorinated parent. Note how the Coupling Constants (


)  dictate the identification.
Table 1: Chemical Shift ( ) & Coupling Constant ( ) Comparison
Carbon PositionTarget: 2-Fluoro (Ortho) Alt: 4-Fluoro (Para) Control: Non-Fluoro Diagnostic Feature
C=O (Carbonyl) ~165.5 ppm (d,

Hz)
~169.0 ppm (s)~170.0 ppm (s)Ortho-F exerts inductive shielding on C=O.
C-F (Ipso) ~158.5 ppm (d,

Hz)
~163.5 ppm (d,

Hz)
N/AHuge splitting doublet (distinct shift).
Ortho to F ~116.2 ppm (d,

Hz)
~115.5 ppm (d,

Hz)
~127.0 ppm (s)C3 in Target vs. C3/C5 in Para.
Meta to F ~130.5 ppm (d,

Hz)
~129.5 ppm (d,

Hz)
~128.5 ppm (s)C4 in Target vs. C2/C6 in Para.
Para to F ~124.8 ppm (d,

Hz)
~130.0 ppm (d,

Hz)
~129.8 ppm (s)C5 in Target vs. C1 in Para.
Piperazine CH2 41.0 – 47.0 ppm (Broad/Split)41.0 – 47.0 ppm (Broad/Split)42.0 – 48.0 ppmBroadening indicates restricted rotation.

Note: Shifts are approximate (


 1 ppm) relative to DMSO-

(39.5 ppm) and depend on concentration/temperature.

Detailed Mechanistic Assignment (Ortho-Isomer)

The target molecule is 1,4-bis(2-fluorobenzoyl)piperazine . The symmetry makes both aromatic rings equivalent.

  • The C-F Carbon (C2'): Appears as a doublet at ~158 ppm.[4] The coupling constant (

    
    ) is massive (~248 Hz). This confirms the presence of Fluorine directly on the ring.
    
  • The Carbonyl (C=O): In the ortho-isomer, the carbonyl is spatially close to the fluorine lone pairs. Through-space interactions and inductive effects often shield this carbon slightly compared to the para-isomer. It may appear as a singlet or a finely split doublet (

    
     Hz).[4]
    
  • The C3' Carbon (Ortho to F): This is the most shielded aromatic carbon (~116 ppm) appearing as a doublet with

    
     Hz.
    
  • The C1' Carbon (Ipso to C=O): This quaternary carbon appears as a doublet (

    
     Hz) around 125-128 ppm.
    
    • Differentiation: In the Para-isomer , the C1' carbon only sees a small

      
       (~3 Hz). This is the definitive check.  If C1' has a large coupling (~17 Hz), it is the Ortho-isomer.
      

Decision Logic & Workflow

The following diagram illustrates the logical pathway to confirm the structure using


C NMR data.

NMR_Analysis Start Acquire 13C{1H} Spectrum (DMSO-d6, 323K) Check_F Check Aromatic Region (110-170 ppm) Are doublets present? Start->Check_F No_F No Doublets: Non-Fluorinated Analog Check_F->No_F Singlets only Yes_F Doublets Observed: Fluorine Substitution Confirmed Check_F->Yes_F Doublets present Check_Quat Analyze Quaternary C-1' (Attached to Carbonyl) Yes_F->Check_Quat Ortho_Path Large Splitting on C-1' (2J_CF ≈ 15-20 Hz) Check_Quat->Ortho_Path Ortho coupling Para_Path Tiny/No Splitting on C-1' (4J_CF < 4 Hz) Check_Quat->Para_Path Para coupling Result_Ortho CONFIRMED TARGET: 1,4-bis(2-fluorobenzoyl)piperazine Ortho_Path->Result_Ortho Result_Para IDENTIFIED ISOMER: 1,4-bis(4-fluorobenzoyl)piperazine Para_Path->Result_Para

Caption: Decision tree for distinguishing regioisomers of fluorobenzoyl piperazines based on C-F coupling magnitudes.

References

  • Mamat, C., et al. (2016).[5] Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.[5] Beilstein Journal of Organic Chemistry, 12, 2478–2489.[5]

  • Wodtke, R., et al. (2018).[6] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933.

  • Reich, H. J. (2024).

    
    C-
    
    
    
    F Coupling Constants. University of Wisconsin-Madison Chemistry.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard Reference Text for Coupling Constants).

Sources

Validation

Mass spectrometry fragmentation pattern of Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

Topic: Mass Spectrometry Fragmentation Pattern of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) Type: Technical Comparison Guide Audience: Analytical Chemists, QC Scientists, and Drug Development Researchers[1] [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) Type: Technical Comparison Guide Audience: Analytical Chemists, QC Scientists, and Drug Development Researchers[1]

[1][2]

Executive Summary

In the synthesis of piperazine-based pharmaceuticals (such as antipsychotics, antihistamines, and synthetic designer drugs), the formation of symmetric bis-amides is a critical process-related impurity.[1] Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (hereafter referred to as the Bis-FB-Piperazine ) is the symmetric byproduct formed during the acylation of piperazine with 2-fluorobenzoyl chloride.[1][2]

Distinguishing this impurity from the desired mono-substituted therapeutic scaffold (1-(2-fluorobenzoyl)piperazine) is essential for Quality Control (QC) and purification.[1][2] This guide provides a definitive breakdown of its ESI-MS/MS fragmentation behavior, contrasting it with its mono-substituted analog to facilitate rapid structural confirmation.

Compound Profile & Physiochemical Context[2][3][4][5][6][7]
FeatureSpecification
IUPAC Name Piperazine-1,4-diylbis((2-fluorophenyl)methanone)
Common ID 1,4-Bis(2-fluorobenzoyl)piperazine
Formula C₁₈H₁₆F₂N₂O₂
Exact Mass 330.1180 Da
Precursor Ion

m/z 331.12
Role in Synthesis Symmetric impurity; Over-acylation byproduct
Experimental Methodology (Standardized Protocol)

To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. This protocol ensures the generation of diagnostic ions required for structural validation.[2]

System: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1][2] Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2][3]

  • Step 1: Sample Preparation

    • Dissolve 1 mg of sample in 1 mL of Methanol (MeOH).[2]

    • Dilute 1:100 with 0.1% Formic Acid in 50:50 Water/MeOH.[1][2]

    • Rationale: Acidification promotes protonation of the amide nitrogen/carbonyl oxygen, essential for generating the

      
       species.
      
  • Step 2: Source Parameters

    • Capillary Voltage: 3.5 kV (Standard for ESI+).[1][2]

    • Desolvation Temp: 350°C.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Step 3: Collision Induced Dissociation (CID) [1][2]

    • Collision Gas: Argon or Nitrogen.[1][2]

    • Collision Energy (CE): Ramp 15–35 eV.[1][2]

    • Note: Lower CE (15 eV) preserves the high-mass fragments (m/z 209), while higher CE (35 eV) reveals the deep structural diagnostic ions (m/z 95).

Mechanistic Fragmentation Analysis

The fragmentation of Bis-FB-Piperazine is driven by the stability of the 2-fluorobenzoyl acylium ion and the cleavage of the amide bonds.

Primary Pathway: Amide Bond Cleavage

Upon collisional activation, the protonated precursor (


 331) undergoes cleavage at one of the amide bonds. This results in two competing pathways based on charge retention:
  • Pathway A (Charge on Piperazine): The neutral loss of a (2-fluorophenyl)methanone moiety (122 Da) yields the mono-acylated piperazine cation at m/z 209 .[1][2]

  • Pathway B (Charge on Acyl Group): The charge is retained on the carbonyl carbon, generating the stable 2-fluorobenzoyl cation (acylium ion) at m/z 123 .

Secondary Pathway: Deep Fragmentation [1][2]
  • From m/z 123: The acylium ion eliminates Carbon Monoxide (CO, 28 Da) to form the 2-fluorophenyl cation at m/z 95 .[1] This is a highly diagnostic transition for any 2-fluorobenzoyl derivative.[1][2]

  • From m/z 209: The remaining mono-amide undergoes further cleavage, losing the second benzoyl group to yield the protonated piperazine ring (m/z 87 ) or undergoing ring opening to produce ethylene-diamine related fragments (m/z 56 , m/z 44 ).[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the hierarchical dissociation of the Bis-FB-Piperazine.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 331 Fragment_209 Mono-Amide Cation (1-(2-fluorobenzoyl)piperazine) m/z 209 Precursor->Fragment_209 Neutral Loss: C7H5FO (122 Da) Amide Cleavage Fragment_123 2-Fluorobenzoyl Cation (Acylium Ion) m/z 123 Precursor->Fragment_123 Charge Retention on Acyl Group Fragment_209->Fragment_123 Secondary Amide Cleavage Fragment_87 Piperazine Ring [C4H11N2]+ m/z 87 Fragment_209->Fragment_87 Loss of 2-Fluorobenzoyl Fragment_95 2-Fluorophenyl Cation m/z 95 Fragment_123->Fragment_95 Loss of CO (28 Da) Inductive Cleavage

Caption: ESI+ Fragmentation pathway of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) highlighting the divergence between piperazine retention and acylium ion formation.[1][2]

Comparative Analysis: Bis-Substituted vs. Mono-Substituted

In drug development, the primary challenge is distinguishing the Bis-impurity (the subject of this guide) from the Mono-product (the active intermediate).[1]

Diagnostic FeatureBis-FB-Piperazine (Impurity) Mono-FB-Piperazine (Product) Differentiation Logic
Precursor Ion m/z 331 m/z 209 Mass shift of +122 Da confirms the second acylation.[1][2]
Primary Fragment m/z 209 (High Abundance)m/z 123 (Base Peak)The Bis-analog produces the Mono-analog as a fragment.[1][2]
Acylium Ion m/z 123m/z 123Both contain the 2-fluorobenzoyl group; not unique.[1][2]
Neutral Loss

122 Da
(Loss of Benzoyl)

86 Da
(Loss of Piperazine)
The Bis-analog loses a benzoyl group first; the Mono-analog loses the piperazine ring or CO.
Deep Fragment m/z 95m/z 95Confirms the fluorophenyl substructure in both.[2]

Application Scientist Note: When analyzing reaction mixtures, monitor the m/z 331


 209  transition. This specific transition is unique to the Bis-impurity.[1][2] If you only monitor m/z 123, you cannot distinguish between the product and the impurity due to source fragmentation (in-source decay) potentially converting the Bis-parent into the Mono-ion before detection.[1]
References
  • MDPI: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link][1][2]

  • RSC Publishing: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society: Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link][1][2]

  • PubChem: 1-(4-Fluorobenzyl)piperazine Compound Summary. Available at: [Link][1][2]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Structural Isomers of Piperazine-1,4-diylbis((fluorophenyl)methanone)

Abstract For researchers in pharmaceutical development and medicinal chemistry, the precise structural elucidation of synthesized compounds is a non-negotiable cornerstone of the discovery pipeline. A molecule's biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers in pharmaceutical development and medicinal chemistry, the precise structural elucidation of synthesized compounds is a non-negotiable cornerstone of the discovery pipeline. A molecule's biological activity is intrinsically tied to its three-dimensional architecture. Structural isomers—molecules sharing the same chemical formula but differing in atomic arrangement—can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, practical comparison of analytical methodologies for unequivocally differentiating the structural isomers of Piperazine-1,4-diylbis((fluorophenyl)methanone), focusing on the positional ortho- (2-fluoro), meta- (3-fluoro), and para- (4-fluoro) isomers. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography, providing field-proven insights and detailed, self-validating protocols.

The Challenge: Structural Isomerism in Drug Candidates

The subject of our analysis is Piperazine-1,4-diylbis((fluorophenyl)methanone), a symmetrical molecule featuring a central piperazine ring acylated on both nitrogen atoms with a fluorobenzoyl group. The position of the single fluorine atom on each of the two phenyl rings gives rise to three distinct structural (or constitutional) isomers:

  • (2,2'-difluoro): Piperazine-1,4-diylbis((2-fluorophenyl )methanone) - ortho isomer

  • (3,3'-difluoro): Piperazine-1,4-diylbis((3-fluorophenyl )methanone) - meta isomer

  • (4,4'-difluoro): Piperazine-1,4-diylbis((4-fluorophenyl )methanone) - para isomer

These are not subtle conformational differences; they are distinct chemical entities with unique electronic and steric properties. Differentiating them is critical, as the fluorine atom's position can dramatically influence molecular conformation, receptor binding affinity, and metabolic stability. This guide will equip you with the analytical strategies to achieve unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for routine structural elucidation of organic molecules in solution.[1] By probing the magnetic environments of specific nuclei (¹H, ¹³C, ¹⁹F), we can deduce the connectivity and relative arrangement of atoms.

The Power of ¹⁹F NMR: A Direct Window into Isomerism

Given the presence of fluorine, ¹⁹F NMR is the most direct and definitive NMR technique for this specific challenge. The fluorine-19 nucleus is 100% naturally abundant, has a spin of ½, and possesses a high gyromagnetic ratio, making it a highly sensitive NMR probe.[2] Most importantly, ¹⁹F chemical shifts are extremely sensitive to the local electronic environment, boasting a much wider chemical shift range than ¹H NMR, which minimizes signal overlap and simplifies interpretation.[2]

The electronic effect of the carbonyl group and the overall structure of the benzoyl ring will cause the ¹⁹F chemical shift to be unique for the ortho, meta, and para positions.

  • Expected Observations: We can predict that the chemical shifts (δ) for the isomers will be distinct. Based on typical ranges for fluorobenzene derivatives, the signals are expected to appear between -100 and -170 ppm (relative to CFCl₃).[3] The ortho isomer's fluorine will be in closest proximity to the electron-withdrawing carbonyl group, likely resulting in the most downfield shift, while the para isomer's fluorine will be most electronically distant, leading to a more upfield shift. The meta isomer will reside in an intermediate position.

Table 1: Predicted ¹⁹F NMR Chemical Shifts for Isomers

Isomer PositionPredicted ¹⁹F Chemical Shift (δ) RangeRationale
ortho (2-fluoro)More Downfield (e.g., -110 to -115 ppm)Strongest inductive effect from adjacent C=O group.
meta (3-fluoro)Intermediate (e.g., -115 to -120 ppm)Moderate inductive and resonance effects.
para (4-fluoro)More Upfield (e.g., -120 to -125 ppm)Resonance effects dominate, leading to increased shielding.
¹H and ¹³C NMR: Corroborating Evidence from the Carbon Skeleton

While ¹⁹F NMR is direct, ¹H and ¹³C NMR provide essential corroborating data about the overall molecular structure. The key to differentiation lies in the aromatic region (typically 6.5-8.5 ppm in ¹H NMR). The substitution pattern of the fluorine atom dictates the spin-spin coupling patterns of the aromatic protons.

  • Causality Behind Spectral Patterns:

    • Para Isomer: Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs. This results in a characteristic, simplified pattern of two doublets (or more accurately, a pair of doublets of doublets appearing as doublets), which is a hallmark of para-disubstitution.[4]

    • Ortho and Meta Isomers: These isomers lack the symmetry of the para isomer. Consequently, their aromatic protons are all chemically non-equivalent, leading to much more complex and overlapping multiplet patterns in the ¹H NMR spectrum. Differentiating between the ortho and meta isomers based solely on their complex ¹H patterns can be challenging without advanced 2D NMR techniques (like COSY and HSQC).

Similarly, in the ¹³C NMR spectrum, the para isomer will show fewer signals in the aromatic region (typically 4 signals) compared to the ortho and meta isomers (which would each show 6 distinct aromatic carbon signals) due to symmetry. Furthermore, carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) will be observable, providing additional structural clues.

Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock & Shim D->E F Acquire ¹H, ¹³C, and ¹⁹F spectra E->F G Fourier Transform & Phase Correction F->G H Calibrate chemical shifts G->H I Analyze coupling patterns & chemical shifts to identify isomer H->I

  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, Trichlorofluoromethane (CFCl₃) is the standard reference, but spectra can be referenced externally or to a secondary standard.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • ¹⁹F NMR Acquisition: Use a standard pulse-acquire sequence. Set a wide spectral width (e.g., -50 to -200 ppm) to ensure all potential signals are captured.[1]

  • ¹H and ¹³C NMR Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.[1]

  • Data Analysis: Process the data (Fourier transform, phasing, and baseline correction). Calibrate the ¹H and ¹³C spectra to TMS at 0 ppm. Compare the aromatic region splitting patterns in the ¹H spectra and the number of aromatic signals in the ¹³C spectra. Most critically, compare the chemical shift in the ¹⁹F spectrum to differentiate the isomers.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural insights through its fragmentation pattern. While all three isomers will have the identical molecular weight, the way they break apart upon ionization can be distinct, providing a fingerprint for each isomer.

  • Causality of Fragmentation: Electron Ionization (EI) MS involves bombarding the molecule with high-energy electrons, creating a molecular ion (M⁺˙) that is prone to fragmentation.[5] The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses. The position of the fluorine atom influences the stability of adjacent radical cations and the pathways available for fragmentation.

A primary fragmentation pathway for these molecules is expected to be the cleavage of the amide bond (alpha-cleavage) to the carbonyl group. This will likely result in the formation of a fluorobenzoyl cation.

  • Expected Key Fragments:

    • Molecular Ion (M⁺˙): Will be present for all isomers at the same mass-to-charge ratio (m/z).

    • Fluorobenzoyl Cation ([F-C₆H₄-CO]⁺): This will be a major, highly stable fragment. While its m/z value (123.03) will be the same for all isomers, its relative abundance might differ slightly.

    • Piperazine-containing Fragments: Cleavage within the piperazine ring or at the other amide bond will produce a series of other fragments.[6] The stability of these fragments can be subtly influenced by the initial structure, leading to variations in the relative intensities of these peaks in the mass spectra of the different isomers. For example, the ortho-isomer might exhibit unique fragmentation patterns due to potential interactions between the fluorine atom and the amide bond during fragmentation.

Table 2: Predicted Key Mass Fragments

FragmentExpected m/zSignificance
Molecular Ion [M]⁺˙356.12Confirms molecular weight for all isomers.
[M - F-C₆H₄-CO]⁺233.09Loss of one fluorobenzoyl group.
[F-C₆H₄-CO]⁺123.03Fluorobenzoyl cation; expected to be a prominent peak.
[F-C₆H₄]⁺95.04Loss of CO from the fluorobenzoyl cation.
Experimental Protocol: GC-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis A Dissolve small amount of sample in a volatile solvent (e.g., Methanol) B Inject sample into GC-MS system A->B C Separation on GC column B->C D Electron Ionization (70 eV) C->D E Mass analysis (e.g., Quadrupole) D->E F Identify molecular ion peak E->F G Compare fragmentation patterns of eluted peaks F->G H Match patterns to isomeric structures G->H

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of each isomer in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method: Use a standard capillary column (e.g., DB-5ms). Program the oven with a temperature gradient (e.g., start at 150°C, ramp to 300°C) to ensure elution of the compounds.

  • MS Method: Set the ionization energy to 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis: Acquire the mass spectrum for the GC peak corresponding to the compound. Identify the molecular ion peak. Carefully compare the relative intensities of the major fragment ions across the different isomer samples to find reproducible differences.

High-Performance Liquid Chromatography (HPLC): Achieving Physical Separation

HPLC is a cornerstone technique for separating components of a mixture.[7] For isomers, which often have very similar physical properties, the choice of stationary phase is paramount.

  • The Logic of Column Selection: While standard C18 (octadecylsilane) columns separate primarily based on hydrophobicity, positional isomers on an aromatic ring often have nearly identical hydrophobicities, making separation difficult. A more effective strategy is to use a stationary phase that can exploit more subtle differences in structure and electronic distribution. A pentafluorophenyl (PFP) stationary phase is the logical choice here.[7][8] PFP columns provide multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions.[8] The highly electronegative fluorine atoms on the stationary phase can interact differently with the areas of electron density on the isomeric analytes, which are dictated by the position of the fluorine substituent. This leads to differential retention and, therefore, separation.

  • Expected Elution Order: The elution order on a PFP column can be complex to predict a priori, but it is often related to the analyte's dipole moment and its ability to engage in π-π stacking. We would expect each isomer to have a distinct and reproducible retention time, allowing for both identification and quantification.

Table 3: Comparative HPLC Performance

Stationary PhasePrinciple of SeparationExpected Resolution of IsomersRationale
Standard C18HydrophobicityPoor to ModerateIsomers have very similar hydrophobicity.
PFP (Recommended) Multiple (Hydrophobic, Dipole, π-π)Good to Excellent Exploits differences in electron distribution and shape.[7][8]
Experimental Protocol: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_acq HPLC Acquisition cluster_proc Data Analysis A Prepare mobile phases (e.g., A: H₂O, B: Acetonitrile) B Filter & Degas Mobile Phases A->B D Equilibrate PFP column with initial mobile phase conditions B->D C Prepare dilute sample solutions in mobile phase E Inject sample mixture C->E D->E F Run gradient elution E->F G Detect eluting peaks (e.g., UV Detector at 254 nm) F->G H Integrate chromatogram G->H I Identify peaks by comparing retention times (t_R) to pure isomer standards H->I

  • System Setup:

    • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV Detector set to an appropriate wavelength (e.g., 254 nm).

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a 50:50 mixture of A:B, ramp to 10:90 A:B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Injection: Inject a solution containing a mixture of the isomers (if available) or inject each pure isomer individually to determine its retention time.

  • Analysis: Compare the chromatograms. Each isomer should present a sharp peak at a unique and reproducible retention time, confirming their separation and allowing for their identification in a mixture.

Single-Crystal X-ray Crystallography: The Definitive Answer

When an absolute, unambiguous structural determination is required, single-crystal X-ray crystallography is the gold standard.[9][10][11] This technique provides a precise three-dimensional map of the electron density in a molecule, allowing for the direct visualization of the atomic arrangement and connectivity.

  • Principle of Operation: The method relies on obtaining a high-quality single crystal of the compound. When this crystal is irradiated with X-rays, the X-rays are diffracted by the electrons in the crystal lattice. The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule, yielding a definitive structure.[9][10] For the isomers , an X-ray structure would show the exact position of the fluorine atom on the phenyl ring, leaving no room for ambiguity.

While being the most definitive method, it is also the most demanding, as it is entirely dependent on the ability to grow suitable single crystals of the compound, which can be a significant challenge.

Experimental Protocol: X-ray Crystallography

XRay_Workflow A Purify Isomer (>98% purity) B Screen for Crystallization Conditions (Solvents, Temperature) A->B C Grow Single Crystal (e.g., Slow Evaporation, Vapor Diffusion) B->C D Mount Crystal on Diffractometer C->D E Collect Diffraction Data D->E F Solve & Refine Structure E->F G Unambiguously Identify Isomer Structure F->G

  • Crystallization: The first and most critical step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) and rotated in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to yield the final atomic positions and molecular structure.[1]

Conclusion: An Integrated Analytical Approach

No single technique exists in a vacuum. A robust and self-validating approach to differentiating the structural isomers of Piperazine-1,4-diylbis((fluorophenyl)methanone) involves the synergistic use of these methods.

  • Routine Analysis: For routine confirmation, ¹⁹F NMR is the fastest and most direct method. The unique chemical shift for each isomer provides a clear and immediate answer.

  • Separation and Quantification: When dealing with mixtures, HPLC with a PFP column is the method of choice for both separating the isomers and quantifying their relative amounts.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry provide crucial corroborating evidence that confirms the overall molecular structure and connectivity, ensuring that the compound is indeed the expected piperazine derivative.

  • Absolute Proof: For reference standards or when filing patents, Single-Crystal X-ray Crystallography provides the ultimate, irrefutable proof of structure.

By understanding the principles behind each technique and selecting the appropriate methodology, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and validity of their scientific endeavors.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Retrieved from [Link]

  • FluroPhase Premium HPLC Columns. Analytical Sales. Retrieved from [Link]

  • 19 F nuclear magnetic resonance studies of aromatic compounds. Part II. The 19F chemical shifts in meta - RSC Publishing. RSC Publishing. Retrieved from [Link]

  • The relationship between 19F substituent chemical shifts and electron densities: meta- and para-substituted benzoyl fluorides. (1980). Semantic Scholar. Retrieved from [Link]

  • 19 F-NMR chemical shifts (in ppm) of fluorobenzylated model compounds. ResearchGate. Retrieved from [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. (2024). PubMed. Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020). LCGC International. Retrieved from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC - NIH. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC. Retrieved from [Link]

  • molbank. (2024). DORAS | DCU Research Repository. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals. Retrieved from [Link]

  • Mass fragmentation pattern of 26. The presence of a free amino group in... ResearchGate. Retrieved from [Link]

  • mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Retrieved from [Link]

  • X-ray crystal structure of the minor anti -piperidine product 14d. ResearchGate. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry: (a) BZP, (b) MDBP, (c) pFBP, (d) mCPP, (e) TFMPP. ResearchGate. Retrieved from [Link]

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